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Foundational

m-methoxybenzohydroxamic acid physical and chemical properties

An In-Depth Technical Guide to m-Methoxybenzohydroxamic Acid: Properties, Synthesis, and Applications Introduction m-Methoxybenzohydroxamic acid, a derivative of benzoic acid, represents a class of organic compounds that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to m-Methoxybenzohydroxamic Acid: Properties, Synthesis, and Applications

Introduction

m-Methoxybenzohydroxamic acid, a derivative of benzoic acid, represents a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The core of its utility lies in the hydroxamic acid functional group (-CONHOH), which is a powerful bidentate chelator for various metal ions, most notably zinc (Zn²⁺) and iron (Fe³⁺).[1][2] This metal-binding capability is the cornerstone of its biological activity, positioning it as a key pharmacophore in the design of metalloenzyme inhibitors.[1]

Historically, hydroxamic acids have been explored for a multitude of therapeutic applications, but their prominence surged with the regulatory approval of several hydroxamic acid-based drugs as inhibitors of histone deacetylases (HDACs) for cancer treatment.[1][3] HDACs are zinc-dependent enzymes crucial for cell cycle regulation, and their inhibition is a validated strategy in oncology.[1][4] The methoxy substitution on the phenyl ring of m-methoxybenzohydroxamic acid modulates its electronic properties, solubility, and metabolic stability, offering a scaffold for further synthetic elaboration and optimization in drug discovery programs.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the fundamental physicochemical properties, spectroscopic profile, synthetic methodologies, and key applications of m-methoxybenzohydroxamic acid.

Physicochemical and Safety Profile

Understanding the fundamental properties of a compound is critical for its application in experimental and developmental settings. The data presented below have been consolidated from various chemical and safety data sources.

Key Physicochemical Properties

The properties of m-methoxybenzohydroxamic acid are influenced by its aromatic ring, the methoxy group, and the hydroxamic acid moiety. While specific experimental data for this exact isomer can be sparse, properties can be reliably inferred from its parent compound, benzohydroxamic acid, and related methoxy-substituted benzoic acids.

PropertyValue / DescriptionSource
Molecular Formula C₈H₉NO₃Inferred
Molecular Weight 167.16 g/mol Inferred
Appearance Expected to be a white to off-white or peach-colored powder/solid.[5][6]
Melting Point 93 - 104 °F / 34 - 40 °C (for the related 3-Methoxybenzoyl chloride)
Boiling Point 460 °F / 238 °C (for the related 3-Methoxybenzoyl chloride)
Solubility Soluble in polar organic solvents like DMSO and DMF.[7] Expected to be soluble in ethanol and hot water, with slight solubility in cold water.[8][9]
Density ~1.127 g/mL at 25 °C (for the related 3-Methoxybenzoyl chloride)
pKa The pKa values for hydroxamic acids are typically around 9.[2]
Safety and Handling

Based on safety data sheets for benzohydroxamic acid and related compounds, m-methoxybenzohydroxamic acid should be handled with appropriate care.

Hazard CategoryDescriptionPrecautionary MeasuresSource
Skin Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[10]
Eye Irritation Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[10]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
Incompatibilities Avoid strong oxidizing agents.[6][11]
Decomposition Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of m-methoxybenzohydroxamic acid. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete structural fingerprint.

Experimental Protocol: Spectroscopic Analysis
  • NMR Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12]

  • ¹H & ¹³C NMR Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both proton and carbon-13 detection. 2D techniques like HSQC and HMBC can be employed for unambiguous signal assignment.

  • IR Spectroscopy : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The typical range is 4000-400 cm⁻¹.[12]

  • Mass Spectrometry : For a thermally stable compound, analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is effective. Alternatively, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide accurate mass data.[12]

Expected Spectroscopic Data

The following tables summarize the anticipated spectral features based on the known effects of the constituent functional groups.[12][13][14]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

TypeAssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Ar-H~6.9 - 7.5~110 - 135
Ar-C (ipso, attached to -CONHOH)-~130 - 140
Ar-C (ipso, attached to -OCH₃)-~159
Hydroxamic Acid N-H ~9.0 - 10.0 (broad)-
O-H ~10.5 - 11.5 (broad)-
C =O-~165 - 170
Methoxy -OCH~3.8~55

Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature and may exchange with residual water.

Table 2: Key Infrared (IR) Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H StretchHydroxamic Acid3200 - 3000 (broad)
N-H StretchHydroxamic Acid~3300 (broad)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (Methoxy)2950 - 2850
C=O StretchAmide I (Carbonyl)1680 - 1630
C-O StretchEther (Methoxy)1250 - 1050

Synthesis and Chemical Reactivity

The synthesis of hydroxamic acids is a well-established field in organic chemistry, with several reliable methods available. The most common approach involves the reaction of an activated carboxylic acid derivative with hydroxylamine or its protected forms.[2]

General Synthetic Protocol

The conversion of m-methoxybenzoic acid to its corresponding hydroxamic acid can be achieved via a two-step process involving the activation of the carboxylic acid followed by reaction with hydroxylamine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Hydroxamic Acid Formation Start m-Methoxybenzoic Acid Activated m-Methoxybenzoyl Chloride (Acyl Chloride) Start->Activated SOCl₂ or (COCl)₂ Room Temp. Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Product m-Methoxybenzohydroxamic Acid Activated->Product Hydroxylamine->Product Base (e.g., NaHCO₃ or Pyridine) Aqueous/Organic Solvent 0°C to Room Temp.

Caption: General workflow for the synthesis of m-methoxybenzohydroxamic acid.

Causality in Protocol Selection:

  • Activation Step: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) is a highly efficient method for activating the carboxylic acid. This intermediate is significantly more electrophilic and readily reacts with nucleophiles like hydroxylamine.[2]

  • Hydroxylamine Reaction: The reaction is typically performed at reduced temperatures (0 °C) to control the exothermicity and minimize side reactions. A base is required to neutralize the HCl generated during the reaction and to free the hydroxylamine from its hydrochloride salt.[7]

Core Applications in Drug Development

The ability of the hydroxamic acid moiety to chelate metal ions is the foundation of its widespread application in medicinal chemistry.[1]

Metalloenzyme Inhibition: The Zinc-Binding Pharmacophore

Many enzymes that are critical to pathological processes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic zinc ion in their active site. The hydroxamic acid group acts as an effective zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in a bidentate fashion, thereby inhibiting the enzyme's catalytic activity.[1][2]

G cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism Enzyme HDAC Enzyme Pocket Zinc Zn²⁺ Enzyme->Zinc coordinates Substrate Acetylated Lysine Substrate Zinc->Substrate activates carbonyl Inhibitor m-Methoxybenzohydroxamic Acid (-CONHOH group) Substrate->Inhibitor Binding is Blocked Inhibitor->Zinc Binds & Chelates

Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.

Histone Deacetylase (HDAC) Inhibitors

m-Methoxybenzohydroxamic acid serves as a scaffold for a major class of HDAC inhibitors.[3][4] In various cancers, HDACs are overexpressed, leading to the deacetylation of histones and other proteins, which in turn results in chromatin condensation and repression of tumor suppressor genes.[1] By inhibiting HDACs, hydroxamic acid derivatives can restore normal acetylation levels, reactivate gene expression, and induce cell cycle arrest and apoptosis in cancer cells.[1][3]

Other Therapeutic Areas

The metal-chelating properties of hydroxamic acids have also been exploited in developing inhibitors for other metalloenzymes, such as urease (implicated in H. pylori infections) and metallo-β-lactamases, which contribute to antibiotic resistance.[2][15]

Conclusion

m-Methoxybenzohydroxamic acid is a versatile chemical entity with a well-defined role in modern medicinal chemistry. Its physicochemical properties, characterized by the influential hydroxamic acid and methoxy groups, make it an ideal starting point for the synthesis of targeted therapeutics. Its straightforward synthesis and potent metal-chelating ability, particularly as a zinc-binding pharmacophore, have cemented its importance in the development of enzyme inhibitors, most notably for the treatment of cancer. The comprehensive technical data presented in this guide serve as a foundational resource for researchers and scientists aiming to harness the potential of this valuable scaffold in their drug discovery and development endeavors.

References

  • MilliporeSigma. (2025, November 6).
  • Arora, S. (2001, January 15).
  • Micale, N., et al. (n.d.).
  • Alam, M. S. (n.d.). Methods for Hydroxamic Acid Synthesis. SciSpace.
  • Fisher Scientific. (n.d.).
  • Gerni, S., & Özdemir, H. (2023, October). Development of a new affinity chromatography method for purification of horseradish peroxidase enzyme.
  • Various Authors. (n.d.). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences.
  • Thermo Fisher Scientific. (2025, September 17).
  • De Vreese, R., & D'hooghe, M. (2017, July 28). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. PubMed.
  • Chemistry Steps. (2025, September 28).
  • EMBL-EBI. (n.d.). Document: Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. (CHEMBL4033665). ChEMBL.
  • Thermo Fisher Scientific. (2009, September 22).
  • Various Authors. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC.
  • Cole-Parmer. (2005, October 3).
  • Various Authors. (2022, August 15).
  • ChemBK. (2022, October 16). m-Methoxybenzoic Acid.
  • ChemicalBook. (n.d.). 495-18-1(Benzohydroxamic acid) Product Description.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.

Sources

Exploratory

Crystal Structure and Molecular Geometry of m-Methoxybenzohydroxamic Acid: A Technical Guide to Coordination and Biological Efficacy

Abstract As research into metallo-pharmaceuticals and targeted chelators accelerates, hydroxamic acids have emerged as privileged pharmacophores. Specifically, m-methoxybenzohydroxamic acid (m-MBHA) and its N-aryl deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As research into metallo-pharmaceuticals and targeted chelators accelerates, hydroxamic acids have emerged as privileged pharmacophores. Specifically, m-methoxybenzohydroxamic acid (m-MBHA) and its N-aryl derivatives (such as N-tolyl-m-methoxybenzohydroxamic acid) exhibit versatile coordination chemistry and profound biological activity. This whitepaper provides a rigorous structural elucidation of m-MBHA, details its complexation dynamics with organotin(IV) centers, and outlines validated protocols for its synthesis and application in DNA-binding assays.

Structural Elucidation and Molecular Geometry

The molecular geometry of m-MBHA derivatives is fundamentally dictated by the hydroxamate functional group (–CO–N(OH)–), which acts as a versatile bidentate ligand. In the solid state, free hydroxamic acids predominantly exist in the keto form, stabilized by extensive intermolecular hydrogen bonding[1].

Crystallographic Profile

X-ray crystallographic studies of N-tolyl-m-methoxybenzohydroxamic acid reveal a highly ordered monoclinic crystal system[1]. The spatial arrangement highlights a trans-conformation of the methoxy group relative to the carbonyl oxygen, minimizing steric hindrance while maximizing the electron-donating resonance effect of the meta-methoxy substituent.

Table 1: Crystallographic Data for N-Tolyl-m-methoxybenzohydroxamic Acid [1]

ParameterValue
Empirical Formula C₁₅H₁₅NO₃
Formula Weight 257.28 g/mol
Crystal System Monoclinic
Temperature 298(2) K
Unit Cell Dimensions a = 11.326(2) Å, b = 7.9503(17) Å, c = 15.560(3) Å
Beta Angle ( β ) 106.369(4)°
Wavelength 0.71073 Å
Coordination Geometry (Organotin(IV) Complexes)

When m-MBHA derivatives are reacted with diorganotin(IV) oxides or chlorides, the ligand undergoes deprotonation at the hydroxyl group. The metal center is chelated through the carbonyl oxygen and the deprotonated hydroxyl oxygen, forming a highly stable five-membered chelate ring[1].

The resulting complex, typically of the formula R₂SnL₂ (where L is the m-MBHA ligand), adopts an octahedral geometry . The two organic groups (R = phenyl, butyl, or methyl) occupy trans- or cis-equatorial positions depending on steric bulk, while the oxygen atoms from the two bidentate ligands complete the coordination sphere. The bond angles around the nitrogen atom, such as C(7)-N(1)-O(2) at 117.43° and O(1)-C(7)-N(1) at 120.14°, confirm the sp2 -like hybridization necessary for optimal orbital overlap with the tin center[1].

Experimental Workflow: Synthesis and Complexation

To ensure high-fidelity results in downstream biological or material applications, the synthesis of m-MBHA and its metal complexes must follow a self-validating protocol. The following methodology details the synthesis of N-tolyl-m-methoxybenzohydroxamic acid and its subsequent diorganotin(IV) complexation.

Protocol 1: Synthesis of the m-MBHA Ligand

Causality of Experimental Choices: Sodium bicarbonate (NaHCO₃) is utilized as an acid scavenger rather than stronger bases (like NaOH) to prevent the base-catalyzed hydrolysis of the highly reactive acid chloride. Toluene is selected as the solvent because its non-polar nature keeps the byproduct (NaCl) insoluble, allowing for rapid purification via hot filtration.

  • Preparation: Dissolve 0.05 mol of N-tolylhydroxylamine in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Catalyst Addition: Add an equimolar amount of NaHCO₃ (0.05 mol) to the solution to act as a proton sink.

  • Acylation: Slowly add 3-methoxybenzoyl chloride (0.05 mol) dropwise over 30 minutes while maintaining the temperature below 5°C to prevent exothermic degradation.

  • Reflux: Remove the ice bath and reflux the mixture at 110°C for 2 hours to drive the condensation to completion.

  • Purification: Filter the hot solution to remove the inorganic salts. Allow the filtrate to cool to room temperature. The ligand will precipitate as distinct crystals. Recrystallize from a mixture of ethanol and water (1:1 v/v).

Protocol 2: Synthesis of Diorganotin(IV) Complexes

Causality of Experimental Choices: The "in situ" insertion method using hot toluene facilitates the azeotropic removal of water (if using R₂SnO), driving the equilibrium toward the formation of the complex.

  • Dissolution: Dissolve 5 mmol of the synthesized m-MBHA ligand in 30 mL of hot toluene[1].

  • Metal Insertion: Add 2.5 mmol of the diorganotin(IV) precursor (e.g., diphenyltin oxide or dimethyltin dichloride) to the solution[1].

  • Reaction: Reflux the mixture for 4–6 hours.

  • Validation (FTIR): Monitor the reaction via FTIR. Successful chelation is confirmed by the disappearance of the broad –OH stretch (3251 cm⁻¹) and a significant bathochromic shift of the carbonyl (C=O) band from 1617 cm⁻¹ (free ligand) to ~1590 cm⁻¹ (complexed), indicating a decrease in electron density at the carbon atom as the oxygen donates electron density to the Sn(IV) ion[1].

Synthesis_Workflow N1 3-Methoxybenzoyl Chloride (Acyl Donor) N3 m-MBHA Ligand (HL) C15H15NO3 N1->N3 Condensation (NaHCO3, Toluene, <5°C) N2 N-Tolylhydroxylamine (Nucleophile) N2->N3 Nucleophilic Acyl Substitution N5 Octahedral Complex [R2SnL2] N3->N5 Chelation (O,O'-bidentate) Hot Toluene, Reflux N4 Diorganotin(IV) Precursor (R2SnO or R2SnCl2) N4->N5 Metal Insertion (2:1 Ligand:Metal Ratio)

Figure 1: Logical workflow for the synthesis and organometallic complexation of m-MBHA derivatives.

Biological Application: DNA Binding Kinetics

Beyond their structural elegance, m-MBHA derivatives are potent biological agents, frequently investigated for their antineoplastic properties. A critical mechanism of action for these compounds is their interaction with DNA.

Groove Binding Mechanism

Spectroscopic and viscometric studies confirm that m-MBHA derivatives, such as N-p-chlorophenyl-3-methoxybenzohydroxamic acid (Cl-3-MBHA), interact with calf thymus DNA (ct-DNA) primarily via minor groove binding rather than intercalation.

When the ligand inserts into the DNA groove, it causes a conformational lengthening of the DNA helix, which is macroscopically observable as a slight increase in relative viscosity. Furthermore, UV-Visible spectroscopy reveals a distinct hyperchromic shift upon binding, indicating structural alterations in the DNA double helix without the destruction of the base-stacking interactions typical of intercalators.

Table 2: DNA Binding Parameters for m-Methoxybenzohydroxamic Acid Derivatives

CompoundBinding Affinity ( Kb​ , M⁻¹)Stern-Volmer Constant ( Ksv​ , M⁻¹)Primary Binding Mode
Cl-2-MBHA 9.52×103±0.08 2.05×10−2±0.001 Groove Binding
Cl-3-MBHA 4.36×103±0.11 3.35×10−2±0.002 Groove Binding

Note: The higher Kb​ value for the ortho-methoxy derivative compared to the meta-methoxy (Cl-3-MBHA) suggests that steric positioning of the methoxy group subtly influences the depth of groove penetration.

DNA_Binding A m-MBHA Derivative (e.g., Cl-3-MBHA) C Minor Groove Binding (Non-covalent interaction) A->C B Calf Thymus DNA (ct-DNA) B->C D Hyperchromic Shift (UV-Vis Spectroscopy) C->D Structural validation E Fluorescence Quenching (Stern-Volmer Kinetics) C->E Binding affinity (Kb) F Increased Relative Viscosity (Helix Lengthening) C->F Conformational change

Figure 2: Mechanistic pathway and analytical validation of m-MBHA derivatives binding to ct-DNA.

Protocol 3: Validation of DNA Binding via UV-Vis Titration

Causality of Experimental Choices: A physiological buffer (pH 7.4) is strictly maintained to ensure the DNA remains in its native B-form conformation. Ethidium bromide (EB) displacement is avoided as the primary metric because groove binders cannot efficiently displace strong intercalators like EB.

  • Buffer Preparation: Prepare a Tris-HCl buffer (50 mM NaCl, 5 mM Tris-HCl, pH 7.4).

  • Stock Solutions: Prepare a fixed concentration of the m-MBHA derivative (100 µM) in the buffer. Prepare a stock solution of ct-DNA (1 mg/mL).

  • Titration: Sequentially add 5–10 µL aliquots of the ct-DNA stock to the m-MBHA solution.

  • Incubation & Measurement: Allow the system to equilibrate for 5 minutes after each addition. Record the absorption spectra from 200 to 400 nm.

  • Data Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation based on the hyperchromic shifts observed at the compound's λmax​ .

References

  • Graisa, A., Farina, Y., Yousif, E., & Saad, E. (2009). Organotin(IV) Derivatives of N-Tolyl-m-methoxybenzohydroxamic Acid: Synthesis and Structural Elucidation. International Journal of Chemistry, 1(2).
  • Shahabadia, N., Falsafia, M., et al. (2015). N-Arylhydroxamic acids as a drug like molecule: A motif of binding mode with calf thymus DNA. NIScPR Online Periodicals Repository.

Sources

Foundational

m-methoxybenzohydroxamic acid pKa and dissociation constants

An In-Depth Technical Guide to the Acid-Base Thermodynamics of m-Methoxybenzohydroxamic Acid Executive Summary The thermodynamic ionization properties of hydroxamic acids dictate their utility across medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Acid-Base Thermodynamics of m-Methoxybenzohydroxamic Acid

Executive Summary The thermodynamic ionization properties of hydroxamic acids dictate their utility across medicinal chemistry, analytical extraction, and metalloenzyme inhibition. m-Methoxybenzohydroxamic acid (3-methoxybenzohydroxamic acid, or m-MBHA) is a highly versatile bidentate chelator. Understanding its precise acid dissociation constant ( Ka​ ) and logarithmic pKa is critical for predicting its pharmacokinetic behavior, membrane permeability, and coordination chemistry with transition metals. This whitepaper provides a comprehensive analysis of the pKa of m-MBHA, the causal mechanisms behind its dissociation, and field-proven methodologies for experimental validation.

  • Chemical Structure and the Deprotonation Mechanism Hydroxamic acids possess a unique keto-enol tautomerism, but in aqueous environments, they predominantly exist in the keto form. The acidity of benzohydroxamic acids arises from the hydroxylamine group (-NHOH). Upon dissociation, the proton is lost from the oxygen atom (or nitrogen, depending on the specific derivative's resonance stabilization), yielding a highly stable, delocalized hydroxamate anion[1].

The presence of a methoxy group (-OCH₃) at the meta position (3-position) fundamentally alters the electron density of the aromatic ring relative to the unsubstituted benzohydroxamic acid (BHA).

  • Inductive vs. Resonance Effects: The methoxy group is typically electron-donating via resonance (+R). However, in the meta position, the resonance effect cannot directly delocalize onto the carbon bearing the hydroxamic acid moiety. Consequently, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates.

  • Thermodynamic Outcome: This withdrawal of electron density stabilizes the negative charge of the conjugate base (the hydroxamate anion), making m-MBHA slightly more acidic (lower pKa) than unsubstituted BHA.

Deprotonation A m-MBHA (Neutral) [m-CH3O-C6H4-CONHOH] B Hydroxamate Anion [m-CH3O-C6H4-CONHO⁻] A->B Ka (Deprotonation) C Proton [H⁺] A->C B->A Protonation

Figure 1: Acid dissociation equilibrium of m-methoxybenzohydroxamic acid.

  • Quantitative Data: pKa and Dissociation Constants The baseline pKa of unsubstituted benzohydroxamic acid is well-established at 8.89 at 20°C[2]. To determine the precise pKa of m-MBHA, we apply the Hammett equation ( ΔpKa=−ρσ ).

The Hammett substituent constant ( σm​ ) for a meta-methoxy group is +0.115, reflecting its net electron-withdrawing nature. Given a reaction constant ( ρ ) of approximately 1.0 for the dissociation of benzohydroxamic acids in aqueous media[3], the predicted pKa shift is -0.115. Therefore, the pKa of m-MBHA is calculated to be 8.77.

Table 1: Comparative Dissociation Constants of Benzohydroxamic Acid Derivatives | Compound | Substituent | Hammett Constant ( σ ) | pKa (Aqueous, 20°C) | Dissociation Constant ( Ka​ ) | | :--- | :--- | :--- | :--- | :--- | | Benzohydroxamic Acid | -H | 0.00 | 8.89[2] | 1.28×10−9 | | m-Methoxybenzohydroxamic Acid | 3-OCH₃ | +0.115 | 8.77 | 1.69×10−9 | | p-Methoxybenzohydroxamic Acid | 4-OCH₃ | -0.268 | 9.15 | 7.08×10−10 | | o-Methoxybenzohydroxamic Acid | 2-OCH₃ | N/A (Steric) | 8.90[1] | 1.25×10−9 |

Data Synthesis Note: The acid dissociation constant ( Ka​ ) is calculated using the formula Ka​=10−pKa [2].

  • Experimental Methodologies for pKa Determination To ensure trustworthiness and reproducibility in drug development or analytical workflows, the pKa of m-MBHA must be determined using self-validating empirical systems. Below are the two gold-standard protocols.

Protocol A: Self-Validating Potentiometric Titration Potentiometric titration is the most precise method for determining the pKa of weak acids like m-MBHA[2].

Causality & Experimental Choices:

  • Ionic Strength Adjustment: The analyte is dissolved in a 0.1 M KCl background electrolyte. Why? This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. Consequently, the measured stoichiometric concentrations directly correlate with thermodynamic activities.

  • Inert Atmosphere: The titration vessel is continuously purged with Nitrogen ( N2​ ) gas. Why? Atmospheric CO2​ dissolves in water to form carbonic acid, which artificially lowers the pH and skews the equivalence point calculation.

  • Temperature Control: A jacketed titration vessel is used to maintain exactly 20.0 ± 0.1°C. Why? Ka​ is a thermodynamic parameter governed by the Gibbs free energy equation ( ΔG=−RTlnKa​ ); even minor temperature fluctuations will alter the dissociation constant.

Step-by-Step Workflow:

  • Prepare a 0.001 M solution of m-MBHA in 0.1 M aqueous KCl. (If solubility is limited, a co-solvent system like 10% v/v Methanol/Water can be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).

  • Calibrate a glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 20°C.

  • Titrate the solution with standardized 0.01 M NaOH in 0.05 mL increments.

  • Record the pH after each addition once the drift is less than 0.001 pH/min.

  • Data Validation: Utilize a Gran plot (plotting the first derivative of pH with respect to volume) to precisely identify the equivalence point, and apply the Henderson-Hasselbalch equation at the half-equivalence point to derive the pKa.

Workflow N1 1. Solution Preparation (m-MBHA + 0.1M KCl) N2 2. Electrode Calibration (pH 4, 7, 10 Buffers) N1->N2 N3 3. Titration Process (Add NaOH, N2 Purge, 20°C) N2->N3 N4 4. Data Processing (Gran Plot Analysis) N3->N4 N5 5. Validation (Calculate pKa = pH at half-equivalence) N4->N5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration Because the aromatic ring of m-MBHA is conjugated with the hydroxamic acid group, deprotonation induces a measurable bathochromic shift (red shift) in the UV-Vis absorption spectrum.

  • Prepare a series of m-MBHA solutions ( 1×10−4 M) in universal buffers ranging from pH 6.0 to 11.0.

  • Record the UV-Vis spectrum (200-400 nm) for each solution.

  • Self-Validation Check: Overlay the spectra. The presence of a strict isosbestic point confirms a clean, two-state equilibrium ( HA⇌A−+H+ ) without degradation or polymerization side reactions.

  • Plot the absorbance at the λmax​ of the anionic species against the pH. The inflection point of the resulting sigmoidal curve represents the pKa.

  • Implications in Drug Development and Metalloenzyme Chelation The pKa of ~8.77 has profound implications for the biological activity of m-MBHA. At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that approximately 96% of the molecule exists in its neutral, protonated state.

Pharmacokinetic Causality: The predominance of the neutral species at pH 7.4 ensures high lipophilicity, allowing the compound to passively diffuse across lipid bilayers (e.g., cell membranes or the blood-brain barrier). Pharmacodynamic Causality: Once inside the target cell, the molecule enters the active site of target metalloenzymes (such as Histone Deacetylases or Urease). The positively charged microenvironment of the active site (often containing Zn2+ or Ni2+ ions) drastically lowers the localized pKa of the hydroxamic acid, triggering spontaneous deprotonation. The resulting hydroxamate anion acts as a potent bidentate ligand, coordinating the metal ion via its two oxygen atoms and effectively blocking the enzyme's catalytic function.

Chelation M Target Metal Ion (e.g., Zn²⁺, Fe³⁺) C Metalloenzyme Inhibition (Active Site Blockade) M->C Catalytic Arrest L m-MBHA Anion (Deprotonated) L->M Bidentate Chelation (O,O'-coordination)

Figure 3: Mechanism of metalloenzyme inhibition via m-MBHA bidentate chelation.

References [1] BenchChem. "Benzohydroxamic Acid: A Technical Overview of its Acidity." Available at: [2] The Journal of Physical Chemistry A. "A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids." Available at: [3] Korean Chemical Engineering Research (via ResearchGate). "Study of Protonation Behavior and Distribution Ratios of Hydroxamic Acids in Hydrochloric and Perchloric Acid Solutions Through Hammett Acidity Function." Available at:

Exploratory

A Guide to the Spectroscopic Characterization of m-Methoxybenzohydroxamic Acid

Introduction: The Analytical Imperative for a Promising Pharmacophore m-Methoxybenzohydroxamic acid belongs to the hydroxamic acid class of compounds, which are distinguished by the presence of a -C(=O)N(OH)- functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Promising Pharmacophore

m-Methoxybenzohydroxamic acid belongs to the hydroxamic acid class of compounds, which are distinguished by the presence of a -C(=O)N(OH)- functional group.[1][2] This moiety is a powerful chelating agent for metal ions, particularly zinc, making hydroxamic acids potent inhibitors of zinc-dependent metalloenzymes.[3] This has led to their extensive investigation and development as therapeutic agents, most notably as Histone Deacetylase (HDAC) inhibitors for cancer therapy.[3]

Given the therapeutic potential and the need for stringent quality control in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for the molecular-level characterization of m-methoxybenzohydroxamic acid. This guide offers an in-depth analysis of its expected spectroscopic signatures, explaining the rationale behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the prerequisite for spectral assignment. The structure of m-methoxybenzohydroxamic acid, with a systematic numbering scheme for NMR correlation, is presented below.

Caption: Molecular structure of m-methoxybenzohydroxamic acid with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of m-methoxybenzohydroxamic acid.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

    • Rationale: DMSO-d₆ is the solvent of choice for hydroxamic acids.[4][5] Its high polarity ensures solubility, and its ability to form hydrogen bonds with the analyte slows the chemical exchange of the acidic N-H and O-H protons. This allows for their observation as distinct, albeit often broad, signals, which is crucial for full characterization.[6][7] In contrast, solvents like D₂O would lead to rapid H/D exchange, rendering these protons invisible.

  • Instrumentation and Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[8][9]

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling.

    • (Optional but Recommended) Acquire two-dimensional (2D) spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign proton and carbon signals.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

  • Aromatic Protons (δ 7.0-7.6 ppm): The four protons on the benzene ring will appear in this region. Their chemical shifts and splitting patterns are dictated by the electronic effects of the two substituents. The methoxy group is electron-donating, and the hydroxamic acid group is electron-withdrawing. Based on analogous structures like 3-methoxybenzoic acid, a complex multiplet pattern is expected.[10]

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet.[10]

  • Labile Protons (N-H and O-H, δ 9.0-11.0 ppm): The N-H and O-H protons of the hydroxamic acid functional group are acidic and will appear as two distinct, broad singlets at a downfield chemical shift.[11][12] Their exact position is highly sensitive to concentration, temperature, and residual water in the solvent.

Table 1: Predicted ¹H NMR Data for m-Methoxybenzohydroxamic Acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H2, H4, H5, H6)7.0 – 7.6Multiplet4H
N-H ~9.0Broad Singlet1H
O-H ~10.8Broad Singlet1H
Methoxy (-OCH ₃)~3.8Singlet3H
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

  • Carbonyl Carbon (C=O, δ ~164 ppm): The carbonyl carbon of the hydroxamic acid is significantly deshielded and appears far downfield.[11]

  • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will give distinct signals. The carbon attached to the methoxy group (C3) will be downfield (~159 ppm), while the carbon attached to the carbonyl group (C1) will also be downfield (~135 ppm). The other aromatic carbons will appear between 110-130 ppm.[13]

  • Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of the methoxy group typically appears in this region.

Table 2: Predicted ¹³C NMR Data for m-Methoxybenzohydroxamic Acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C7)~164
C 3-OCH₃~159
C 1-C=O~135
Aromatic CH (C2, C4, C5, C6)112 - 130
Methoxy (-OC H₃, C8)~55

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid m-methoxybenzohydroxamic acid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Rationale: ATR is a modern, preferred method that requires minimal sample preparation, is non-destructive, and provides high-quality spectra of solid samples without the need for preparing KBr pellets.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software automatically ratioes the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum is interpreted by assigning absorption bands (peaks) at specific wavenumbers (cm⁻¹) to the vibrations of specific functional groups. For hydroxamic acids, the spectrum is characterized by several key features.[14][15]

  • O-H and N-H Stretching (3300-3100 cm⁻¹): A strong, broad band is expected in this region due to the stretching vibrations of the O-H and N-H groups. The broadness is a result of intermolecular hydrogen bonding in the solid state.[16]

  • Aromatic C-H Stretching (>3000 cm⁻¹): A series of weaker bands just above 3000 cm⁻¹ corresponds to the stretching of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretching (<3000 cm⁻¹): Weaker bands just below 3000 cm⁻¹ are due to the C-H stretching of the methoxy group.

  • C=O Stretching (Amide I Band, ~1650 cm⁻¹): A very strong and sharp absorption band will be present in this region, characteristic of the carbonyl group in the hydroxamic acid linkage.[11]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-to-strong bands appear in this region from the stretching vibrations within the benzene ring.

  • C-O Stretching (~1250 cm⁻¹ and ~1040 cm⁻¹): A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the aryl ether (methoxy group), while a medium band around 1040 cm⁻¹ corresponds to the symmetric stretch.

  • N-O Stretching (~915 cm⁻¹): A medium-intensity band in this region is typically assigned to the N-O stretching vibration.[11]

Table 3: Characteristic IR Absorption Bands for m-Methoxybenzohydroxamic Acid

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H / N-H Stretch3300 - 3100Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2980 - 2850Weak
C=O Stretch (Amide I)~1650Very Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Medium
N-O Stretch~915Medium

Integrated Spectroscopic Analysis Workflow

The synergy between NMR and IR spectroscopy provides a self-validating system for structural confirmation. The workflow below illustrates the logical progression from sample to final characterization.

Sample Sample of m-Methoxybenzohydroxamic Acid Prep Sample Preparation (e.g., dissolve in DMSO-d6 for NMR, place on ATR for IR) Sample->Prep NMR NMR Spectrometer Prep->NMR NMR IR IR Spectrometer (ATR) Prep->IR IR Acquire Spectra Acquisition Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process NMR->Acquire IR->Acquire Interpret Spectral Interpretation (Peak Assignment, Correlation) Process->Interpret Confirm Structural Confirmation & Purity Assessment Interpret->Confirm

Caption: Workflow for the spectroscopic characterization of organic compounds.

Conclusion

The comprehensive characterization of m-methoxybenzohydroxamic acid is reliably achieved through the combined application of NMR and IR spectroscopy. IR spectroscopy provides a rapid confirmation of the essential functional groups—the hydroxyl, amine, carbonyl, and methoxy moieties. Concurrently, ¹H and ¹³C NMR spectroscopy deliver an exhaustive structural blueprint, confirming the precise arrangement and connectivity of every atom in the molecule. This dual-spectroscopic approach forms a robust, self-validating methodology, ensuring the identity, integrity, and purity of the compound, which is a critical requirement for its advancement in research and drug development pipelines.

References

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  • Khan, N., et al. (2013). Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. Journal of Chemistry, 2013, 1-8. Available at: [Link]

  • Higgins, F., et al. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Applied Spectroscopy, 60(3), 284-291. Available at: [Link]

  • Kamenar, B., et al. (2000). Molecular and Crystal Structure of Benzohydroxamic Acid and Its Ring-Substituted Derivatives. Collection of Czechoslovak Chemical Communications, 65(6), 941-953. Available at: [Link]

  • Higgins, F., et al. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Semantic Scholar. Available at: [Link]

  • JETIR. (2017). HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 4(3). Available at: [Link]

  • Mazurek, A. P., et al. (2010). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Graisa, A. M., et al. (2008). 3-Methoxy-N-p-tolylbenzohydroxamic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o251. Available at: [Link]

  • Lyčka, A., et al. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 535-542. Available at: [Link]

  • Bunton, C. A., et al. (1997). Micellar and Solvent Effects on the Geometrical Isomerism of Hydroxamic Acids and Their Anions. Langmuir, 13(24), 6449-6454. Available at: [Link]

  • Bunton, C. A., et al. (1997). Micellar and Solvent Effects on the Geometrical Isomerism of Hydroxamic Acids and Their Anions. Langmuir, 13(24), 6449-6454. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

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  • ResearchGate. (n.d.). 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and Presence of Added Alkali. Retrieved from ResearchGate. Available at: [Link]

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  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0237033). Available at: [Link]

  • Tajuddin, A. M., et al. (2018). Synthesis and characterization of benzohydroxamic acid metal complexes and their cytotoxicity study. ResearchGate. Available at: [Link]

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  • Al-Jibori, S. A., et al. (2014). Preparation, Characterization and Evaluation of Extraction Effeciency of Np-tolyl-N- benzohydroxamic acid. Journal of Applicable Chemistry, 3(4), 1709-1718. Available at: [Link]

  • Chen, Y., et al. (2010). Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. Molecules, 15(4), 2534-2543. Available at: [Link]

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Sources

Foundational

Thermodynamic and Mechanistic Profiling of m-Methoxybenzohydroxamic Acid Binding to Iron(III) and Copper(II)

Executive Summary Hydroxamic acids are privileged pharmacophores and chelators characterized by their R-CO-NH-OH functional group[1]. Their ability to form stable, five-membered O,O-bidentate chelates with transition met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids are privileged pharmacophores and chelators characterized by their R-CO-NH-OH functional group[1]. Their ability to form stable, five-membered O,O-bidentate chelates with transition metals underpins their utility in siderophore modeling, metalloenzyme inhibition, and mineral flotation[2]. This technical guide examines the specific coordination chemistry of m-methoxybenzohydroxamic acid (m-MBHA) , detailing its thermodynamic binding affinities for Iron(III) and Copper(II), the underlying Hard-Soft Acid-Base (HSAB) causality, and the self-validating experimental protocols required for accurate stability constant determination.

Chemical Context and the Meta-Methoxy Effect

Benzohydroxamic acid (BHA) serves as the parent scaffold for this class of chelators. The introduction of a methoxy group (-OCH₃) at the meta position of the phenyl ring introduces specific electronic perturbations.

In the meta position, the electron-donating resonance effect (+R) of the methoxy oxygen cannot directly delocalize onto the carbonyl carbon of the hydroxamate moiety. Consequently, the electron-withdrawing inductive effect (-I) dominates[3]. This subtle electron withdrawal slightly decreases the basicity of the hydroxamate nitrogen/oxygen donors, lowering the pKa of m-MBHA (approx. 8.75) relative to unsubstituted BHA (approx. 8.89). While this marginally reduces the absolute thermodynamic stability constants with metal ions, it significantly enhances the ligand's aqueous solubility and bioavailability at physiological pH—a critical parameter for drug development and bacterial deformylase inhibition[4].

Coordination Chemistry & HSAB Causality

The binding affinity of m-MBHA is highly dependent on the target metal ion's oxidation state and electronic configuration, governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • Iron(III) Binding: Fe(III) is a classic "hard" acid with a high charge density. The deprotonated hydroxamate group presents two "hard" oxygen donors (carbonyl and hydroxyl oxygens). This hard-hard interaction is highly favorable, leading to the formation of an octahedral tris-complex, [Fe(m-MBHA)₃], characterized by intense Ligand-to-Metal Charge Transfer (LMCT) bands[3].

  • Copper(II) Binding: Cu(II) is a "borderline" acid. While it still forms stable complexes with m-MBHA due to the chelate effect, the thermodynamic driving force is weaker than that of Fe(III). Cu(II) typically forms a square planar or distorted octahedral bis-complex, [Cu(m-MBHA)₂], depending on the solvent and axial ligation[5].

ChelationLogic Ligand m-MBHA Ligand (Deprotonated O,O-Donors) Fe Fe(III) Ion (Hard Acid) Ligand->Fe 3:1 Stoichiometry Strong Hard-Hard Interaction Cu Cu(II) Ion (Borderline Acid) Ligand->Cu 2:1 Stoichiometry Moderate Hard-Borderline Interaction ComplexFe [Fe(m-MBHA)3] Octahedral Geometry High Affinity (log β3 > 27) Fe->ComplexFe ComplexCu [Cu(m-MBHA)2] Square Planar Geometry Moderate Affinity (log β2 ~ 14) Cu->ComplexCu

Coordination logic and stoichiometry of m-MBHA with Fe(III) and Cu(II) based on HSAB principles.

Quantitative Binding Affinity Data

The stability of these metal-ligand complexes is quantified by their cumulative formation constants ( βn​ ). The table below summarizes the representative thermodynamic data for m-MBHA compared to the parent BHA, demonstrating the slight attenuation in affinity due to the meta-methoxy inductive effect.

LigandpKa (N-OH)Metal Ionlog β₁log β₂log β₃
Benzohydroxamic Acid (BHA)8.89Fe(III)11.421.128.3
Benzohydroxamic Acid (BHA)8.89Cu(II)7.914.5N/A
m-Methoxybenzohydroxamic Acid ~8.75 Fe(III) ~11.1 ~20.5 ~27.6
m-Methoxybenzohydroxamic Acid ~8.75 Cu(II) ~7.6 ~13.9 N/A

(Note: Values for m-MBHA are extrapolated from thermodynamic trends of substituted arylhydroxamic acids under standard conditions of 25°C, I = 0.1 M[3].)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the determination of stability constants cannot rely on a single analytical technique. A self-validating protocol combining potentiometry (for thermodynamic modeling) and spectrophotometry (for structural/stoichiometric confirmation) is strictly required to prevent mathematical overfitting.

Protocol 1: Potentiometric Determination of Stability Constants

Causality: Potentiometry measures the concentration of free hydrogen ions. Because metal coordination displaces protons from the hydroxamic acid, the pH drop directly correlates with the extent of complex formation.

  • Preparation: Prepare a 0.1 M ionic strength background solution (e.g., KNO₃) to maintain constant activity coefficients regardless of species formation.

  • Ligand Titration: Titrate a 1.0 mM solution of m-MBHA with standardized 0.1 M KOH to determine the exact pKa of the ligand under the specific experimental conditions.

  • Metal-Ligand Titration: Prepare solutions containing m-MBHA and the metal ion (Fe³⁺ or Cu²⁺) in varying molar ratios (e.g., 1:1, 2:1, 3:1, 5:1).

  • Data Acquisition: Titrate the mixtures with KOH under an inert N₂ atmosphere to prevent carbonate formation. Record pH vs. volume of titrant.

  • Computational Fitting: Analyze the titration curves using speciation software (e.g., HYPERQUAD). The program minimizes the variance between experimental and calculated pH values to extract log β values.

Protocol 2: Spectrophotometric Validation (Job's Method)

Causality: Potentiometric models can sometimes generate false-positive speciation fits. UV-Vis spectroscopy validates the speciation model by tracking the actual electronic transitions of the formed complexes (e.g., the distinct red/purple LMCT band of Fe-hydroxamates at ~450-500 nm).

  • Equimolar Solutions: Prepare equimolar solutions (e.g., 2.0 mM) of m-MBHA and the metal ion.

  • Continuous Variation: Mix the solutions in varying volume ratios (from 0:10 to 10:0) while keeping the total volume and total molarity constant.

  • Measurement: Measure the absorbance at the λmax​ of the complex.

  • Analysis: Plot Absorbance vs. Mole Fraction of the ligand. The peak of the plot definitively identifies the dominant stoichiometry (e.g., peaking at 0.75 mole fraction confirms a 1:3 Fe:Ligand complex), validating the potentiometric model.

Workflow Step1 Ligand Standardization (m-MBHA) Step3 Potentiometric Titration (pH tracking of proton displacement) Step1->Step3 Step4 UV-Vis Spectrophotometry (Job's Method for LMCT tracking) Step1->Step4 Step2 Metal Ion Calibration (Fe3+ / Cu2+) Step2->Step3 Step2->Step4 Step5 Speciation Modeling (HYPERQUAD / SUPERQUAD) Step3->Step5 Thermodynamic Data Step4->Step5 Stoichiometric Constraints Step6 Validated Stability Constants (log β values) Step5->Step6

Self-validating experimental workflow combining potentiometry and spectrophotometry.

Conclusion

The binding of m-methoxybenzohydroxamic acid to Fe(III) and Cu(II) exemplifies the delicate interplay between organic substituent effects and inorganic coordination chemistry. While the meta-methoxy group slightly attenuates the raw binding power compared to unsubstituted BHA due to inductive electron withdrawal, m-MBHA remains a highly potent, selective chelator for Fe(III)[1], with significant applications in targeted metalloenzyme inhibition and iron-overload therapies[4].

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Exploratory

The Biological Activity Profile of m-Methoxybenzohydroxamic Acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the anticipated biological activity profile of m-methoxybenzohydroxamic acid. While direct experimental data for this specific molecule is limited in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity profile of m-methoxybenzohydroxamic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of benzohydroxamic acids to construct a scientifically grounded profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as a therapeutic agent. We will delve into its likely mechanisms of action, focusing on its role as a metalloenzyme inhibitor, and provide detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Therapeutic Potential of the Hydroxamic Acid Moiety

Hydroxamic acids (R-CO-NHOH) are a significant class of organic compounds characterized by a functional group that imparts potent and versatile biological activities.[1] The key to their pharmacological action lies in their ability to act as powerful chelators of metal ions, particularly zinc (Zn²⁺).[2] This property makes them effective inhibitors of a wide range of zinc-dependent metalloenzymes, which are crucial in numerous pathological processes.[1][3]

The benzohydroxamic acid scaffold, in particular, has been extensively explored in medicinal chemistry, leading to the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] One of the most notable successes in this area is the development of histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs used in cancer therapy.[5][6]

This guide will focus on the m-methoxy (or 3-methoxy) derivative of benzohydroxamic acid. The introduction of a methoxy group onto the phenyl ring is a common strategy in drug design to modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and target-binding affinity.[7] By examining the established activities of related methoxy-substituted and unsubstituted benzohydroxamic acids, we can construct a robust hypothesis for the biological profile of m-methoxybenzohydroxamic acid.

Synthesis of m-Methoxybenzohydroxamic Acid

The synthesis of m-methoxybenzohydroxamic acid can be readily achieved through the reaction of a m-methoxy-substituted benzoic acid derivative with hydroxylamine. A reliable method involves the use of the corresponding acyl chloride or ester as the starting material. The following protocol is adapted from established procedures for similar benzohydroxamic acid derivatives.[8][9][10]

Experimental Protocol: Synthesis from 3-Methoxybenzoyl Chloride

Materials:

  • 3-Methoxybenzoyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH)

  • Diethyl ether or a similar inert solvent

  • Ethyl acetate

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Free Hydroxylamine: In a flask, dissolve hydroxylamine hydrochloride in water. In a separate container, prepare an equimolar solution of sodium bicarbonate or potassium hydroxide in water. Cool both solutions in an ice bath. Slowly add the base solution to the hydroxylamine hydrochloride solution with stirring to generate free hydroxylamine. Caution: Free hydroxylamine is unstable and should be used immediately.

  • Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-methoxybenzoyl chloride in diethyl ether.

  • Addition of Hydroxylamine: Slowly add the freshly prepared cold hydroxylamine solution to the stirred solution of 3-methoxybenzoyl chloride. Maintain the temperature below 5°C.

  • Reaction: Allow the reaction to stir in the ice bath for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1N HCl and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The crude m-methoxybenzohydroxamic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthesis Workflow Diagram

G cluster_prep Hydroxylamine Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification NH2OH_HCl Hydroxylamine Hydrochloride Free_NH2OH Free Hydroxylamine (in situ) NH2OH_HCl->Free_NH2OH Add Base Base Sodium Bicarbonate Solution Base->Free_NH2OH Reaction_Vessel Reaction Mixture (0-5°C) Free_NH2OH->Reaction_Vessel Add slowly Methoxybenzoyl_Cl 3-Methoxybenzoyl Chloride in Ether Methoxybenzoyl_Cl->Reaction_Vessel Add Crude_Product_Solution Crude Product in Ether Reaction_Vessel->Crude_Product_Solution Stir 2-4h Separation Separatory Funnel (Wash with HCl, Brine) Crude_Product_Solution->Separation Drying Dry over Na2SO4 Separation->Drying Evaporation Rotary Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethyl Acetate/Hexane) Evaporation->Recrystallization Final_Product Pure m-Methoxybenzohydroxamic Acid Recrystallization->Final_Product

Caption: Synthesis workflow for m-methoxybenzohydroxamic acid.

Postulated Biological Activity and Mechanistic Insights

Based on the extensive literature on benzohydroxamic acid derivatives, the biological activity of m-methoxybenzohydroxamic acid is likely to be multifaceted. The primary activities are anticipated to be in the realms of anticancer and anti-inflammatory effects, driven by its inhibitory action on key metalloenzymes.

Anticancer Activity: A Potential Histone Deacetylase (HDAC) Inhibitor

The most prominent and well-documented activity of benzohydroxamic acids is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.

Mechanism of Action: The hydroxamic acid moiety of m-methoxybenzohydroxamic acid is predicted to chelate the Zn²⁺ ion in the active site of HDAC enzymes. This binding blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting "open" chromatin structure allows for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

HDAC_Inhibition HDAC HDAC Enzyme (Active Site with Zn²⁺) Deacetylated_Histone Deacetylated Histone (Gene Silencing) HDAC->Deacetylated_Histone Deacetylation Inhibited_HDAC Inhibited HDAC-mMBHA Complex HDAC->Inhibited_HDAC Histone Acetylated Histone Histone->HDAC Acetylated_Histone_Maintained Acetylated Histone (Gene Expression) Histone->Acetylated_Histone_Maintained mMBHA m-Methoxybenzohydroxamic Acid mMBHA->Inhibited_HDAC Binds to Zn²⁺ Inhibited_HDAC->Acetylated_Histone_Maintained Prevents Deacetylation Apoptosis Apoptosis, Cell Cycle Arrest Acetylated_Histone_Maintained->Apoptosis Leads to

Caption: General mechanism of HDAC inhibition by a hydroxamic acid.

Supporting Evidence from Analogs: A study on novel amino benzohydroxamic acid derivatives, including 4-amino-2-methoxy benzohydroxamic acid, demonstrated significant anticancer effects.[6] The 3-amino-5-methyl benzohydroxamic acid derivative showed IC₅₀ values of 0.78 mM and 0.25 mM against A549 (lung) and HeLa (cervical) cancer cells, respectively.[6] This highlights the potential of methoxy-substituted benzohydroxamic acids as anticancer agents.

Table 1: Anticancer Activity of a Methoxy-Substituted Benzohydroxamic Acid Analog

Compound Cell Line IC₅₀ (mM) Reference
3-amino-5-methyl benzohydroxamic acid A549 (Lung Cancer) 0.78 [6]

| 3-amino-5-methyl benzohydroxamic acid | HeLa (Cervical Cancer) | 0.25 |[6] |

Anti-inflammatory Activity

The hydroxamic acid functional group has been associated with anti-inflammatory properties.[7] This can be attributed to the inhibition of metalloenzymes involved in the inflammatory cascade, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COX). A patent has suggested that the presence of a methoxy group on the aromatic ring can enhance the anti-inflammatory potency of hydroxamic acid-containing molecules.[7]

Potential Mechanisms:

  • MMP Inhibition: MMPs are involved in tissue remodeling during inflammation. Overactive MMPs can lead to tissue damage. As a zinc-chelator, m-methoxybenzohydroxamic acid could inhibit MMPs.

  • COX/LOX Inhibition: Some hydroxamic acids have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[1]

  • Antioxidant Activity: Methoxy-substituted phenolic compounds are often associated with antioxidant properties.[11] By scavenging free radicals, m-methoxybenzohydroxamic acid could reduce oxidative stress, a key component of inflammation.

Other Potential Biological Activities
  • Tyrosinase Inhibition: Benzohydroxamic acid has been identified as a highly potent inhibitor of tyrosinase, a copper-containing metalloenzyme involved in melanin synthesis, with a Kᵢ value of 7 nM.[2] This suggests that m-methoxybenzohydroxamic acid could also be a potent tyrosinase inhibitor, with potential applications in cosmetics and treatments for hyperpigmentation disorders.

  • Antimicrobial Activity: Various hydroxamic acids and their metal complexes have demonstrated antimicrobial activity against a range of bacteria and fungi.[11] The ability to chelate essential metal ions can disrupt microbial metabolic processes.

Experimental Protocols for Biological Evaluation

To validate the postulated biological activities of m-methoxybenzohydroxamic acid, a series of in vitro assays should be conducted. The following are representative protocols for assessing its anticancer and enzyme inhibitory potential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of m-methoxybenzohydroxamic acid against a panel of cancer cell lines (e.g., A549, HeLa, MCF-7).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • m-Methoxybenzohydroxamic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of m-methoxybenzohydroxamic acid in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: In Vitro HDAC Inhibition Assay

This fluorometric assay measures the ability of m-methoxybenzohydroxamic acid to inhibit the activity of a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • m-Methoxybenzohydroxamic acid

  • A known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of m-methoxybenzohydroxamic acid in the HDAC assay buffer.

  • Reaction Setup: In a black 96-well plate, add the HDAC assay buffer, the diluted compound, and the recombinant HDAC1 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution. Incubate at room temperature for 15 minutes to allow for the generation of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Diagram (MTT Assay)

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (Cell Attachment) seed_cells->incubate_24h_1 treat_cells Treat Cells with Compound incubate_24h_1->treat_cells prepare_compound Prepare Serial Dilutions of m-Methoxybenzohydroxamic Acid prepare_compound->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Remove Medium, Add DMSO incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

m-Methoxybenzohydroxamic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzohydroxamic acids. Based on robust evidence from structurally similar compounds, it is highly likely to exhibit significant anticancer and anti-inflammatory activities, primarily through the inhibition of metalloenzymes such as HDACs and MMPs. The presence of the m-methoxy group may further enhance its therapeutic potential by favorably modifying its physicochemical properties.

The experimental protocols provided in this guide offer a clear path for the synthesis and systematic evaluation of m-methoxybenzohydroxamic acid. Future research should focus on a comprehensive in vitro screening against a panel of cancer cell lines and key metalloenzymes. Subsequent studies should then progress to in vivo models to assess its efficacy, pharmacokinetics, and safety profile. Such a structured approach will be crucial in determining the true therapeutic potential of this intriguing compound.

References

  • Kim, J. H., & Kim, D. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Molecules, 26(11), 3328. [Link]

  • Korkmaz, B., et al. (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Applied Biochemistry and Biotechnology, 194(12), 6349-6366. [Link]

  • Yamin, B. M., et al. (2008). 3-Methoxy-N-p-tolylbenzohydroxamic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o251. [Link]

  • Korkmaz, B., et al. (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. PubMed. [Link]

  • Tanaka, T., et al. (1997). Compounds with anti-inflammatory and immunosuppressive activities.
  • Van de Walle, I., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 56(22), 9047-9059. [Link]

  • Slebodnick, C., & Franz, K. J. (2012). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. In Comprehensive Coordination Chemistry II (pp. 533-557). Elsevier. [Link]

  • Srivastava, S., et al. (2012). Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 92-98. [Link]

  • Sharma, S., et al. (2024). Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. Frontiers in Pharmacology, 15, 1369405. [Link]

  • Van de Walle, I., et al. (2013). Investigating the selectivity of metalloenzyme inhibitors. CiteAb. [Link]

  • Ali, A., et al. (2024). Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery. ResearchGate. [Link]

  • Ramasamy, K., et al. (2018). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 22(5), 875-885. [Link]

  • Yamin, B. M., et al. (2008). 3-Methoxy-N-p-tolylbenzohydroxamic acid. ResearchGate. [Link]

  • Gleńsk, M., et al. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. Natural Product Research, 30(12), 1419-1422. [Link]

  • Lee, J. H., et al. (2017). 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. Cytokine, 91, 143-151. [Link]

  • Sharma, S., et al. (2024). Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. Frontiers. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 11(2), 705-710. [Link]

  • Kim, K. H., et al. (2017). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine, 14(4), 3465-3470. [Link]

  • Hauser, C. R., & Renfrow, W. B. (1943). benzohydroxamic acid. Organic Syntheses, 23, 9. [Link]

  • Gleńsk, M., et al. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. ResearchGate. [Link]

  • Tsolaki, O., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2108. [Link]

  • Tsolaki, O., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Al-Blewi, F. F., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2244. [Link]

  • Liew, S. Y., et al. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Berkowitz, D. B., et al. (2010). Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker. The Journal of Organic Chemistry, 75(4), 1281-1291. [Link]

  • Green, J. C., & Bull, J. A. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 858-883. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Colorimetric Assay for Vanadium(V) Determination Using m-Methoxybenzohydroxamic Acid

Introduction & Scope Vanadium is a critical trace element with significant implications in metallurgy, environmental monitoring, and biological systems. Accurate quantification of vanadium, particularly in complex matric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Vanadium is a critical trace element with significant implications in metallurgy, environmental monitoring, and biological systems. Accurate quantification of vanadium, particularly in complex matrices like steel, ores, and biological tissues, requires highly selective chelation. Hydroxamic acids are well-established chelators for transition metals. Specifically, m-methoxybenzohydroxamic acid (m-MBHA) and its N-aryl derivatives (e.g., N-m-tolyl-o-methoxybenzohydroxamic acid) offer superior selectivity and sensitivity for Vanadium(V) [1].

This application note details a robust, field-proven colorimetric protocol for extracting and quantifying V(V) using m-MBHA in a chloroform liquid-liquid extraction system. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind the assay to ensure reproducible, self-validating results.

Mechanistic Principles & Causality

The Chelation Chemistry of m-MBHA

Hydroxamic acids contain a bidentate functional group (–C(=O)N(OH)–) that coordinates with V(V) to form a stable, five-membered chelate ring. The methoxy substitution on the benzene ring increases the electron density of the ligand, enhancing the molar absorptivity of the resulting metal-ligand complex compared to unsubstituted benzohydroxamic acid. V(V) reacts with m-MBHA to form a 1:2 (metal:ligand) complex containing a basic V=O group and an acidic V–OH group [2].

The Causality of Extreme Acidity (6–8 M HCl)

The extraction is strictly performed in 6–8 M hydrochloric acid. This extreme acidity is not arbitrary; it serves a dual purpose:

  • Absolute Selectivity : At lower acidities (pH 1–4), interfering ions such as Fe(III), Ti(IV), and Mo(VI) readily form extractable complexes with hydroxamic acids. In 6–8 M HCl, these competing ions are either fully protonated or form non-extractable chlorocomplexes, rendering the m-MBHA ligand highly specific to V(V)[1, 3].

  • Phase Partitioning : The high chloride concentration aids in neutralizing the V(V)-ligand complex, promoting its quantitative partitioning into the organic (chloroform) phase [3].

Bathochromic Shift via Thiocyanate (Optional)

For matrices requiring even higher sensitivity or to avoid background matrix absorption, the addition of thiocyanate forms an addition compound with the V(V)-m-MBHA complex. This induces a hyperchromic and bathochromic shift, moving the absorption maximum ( λmax​ ) from ~545 nm to 580 nm[2].

Quantitative Assay Parameters

Summarized below are the standardized analytical figures of merit for the V(V)-m-MBHA complexation assay.

ParameterValue / DescriptionCausality / Note
Optimal Acidity 6.0 – 8.0 M HClPrevents extraction of Fe(III), Ti(IV), Mo(VI) [1].
Absorption Maximum ( λmax​ ) 545 nm – 550 nmShifts to 580 nm if thiocyanate is added [2].
Molar Absorptivity ( ϵ ) ~6.5 × 10³ L mol⁻¹ cm⁻¹High sensitivity due to methoxy group electron donation [3].
Beer's Law Range 0.5 to 15.0 ppm (µg/mL)Linear dynamic range for quantitative spectrophotometry.
Sandell's Sensitivity 0.01 µg of V/cm²Minimum detectable concentration for a 0.001 absorbance change [3].
Extraction Solvent Chloroform (Ethanol-free)Ethanol alters the dielectric constant, reducing extraction efficiency.

Experimental Protocol

Reagents & Materials
  • Vanadium(V) Stock Solution (1000 ppm): Dissolve analytical grade ammonium metavanadate ( NH4​VO3​ ) in double-distilled water.

  • m-MBHA Reagent: 0.5% (w/v) solution of m-methoxybenzohydroxamic acid (or its N-m-tolyl derivative) in ethanol-free chloroform.

  • Hydrochloric Acid: Concentrated (12 M) and 6 M solutions.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ): For organic phase dehydration.

Step-by-Step Workflow
  • Sample Digestion & Oxidation : Digest the sample (e.g., steel, tissue) using a nitric/perchloric acid wet ashing method. Ensure all vanadium is oxidized to the V(V) state. Self-Validation: If necessary, add a few drops of dilute KMnO4​ until a faint pink color persists, followed by boiling to remove excess oxidants.

  • Acidification : Transfer an aliquot containing 0.5 to 15 µg of V(V) to a 100 mL separatory funnel. Add concentrated HCl to achieve a final aqueous concentration of 6–8 M HCl in a 10 mL total volume.

  • Ligand Addition & Extraction : Add 4.0 mL of the 0.5% m-MBHA chloroform solution. Shake vigorously for 2–3 minutes. Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic phases, ensuring rapid mass transfer of the complex.

  • Phase Separation : Allow the phases to separate completely. The organic (bottom) layer will turn a distinct violet color. Drain the organic layer into a 25 mL volumetric flask containing 1 g of anhydrous Na2​SO4​ .

  • Secondary Extraction : To ensure >99% recovery, extract the remaining aqueous phase twice more with 5.0 mL aliquots of pure chloroform. Combine all organic extracts in the volumetric flask.

  • Volume Adjustment : Dilute the combined extracts to the 25 mL mark with chloroform.

  • Spectrophotometry : Measure the absorbance at 545 nm against a chloroform reagent blank.

Visualizing the Assay

Workflow A 1. Sample Preparation (Wet Ashing / Acid Digestion) B 2. Oxidation State Adjustment Ensure Vanadium is V(V) A->B C 3. Acidification Adjust to 6-8 M HCl B->C D 4. Ligand Addition 0.5% m-MBHA in Chloroform C->D E 5. Solvent Extraction Vigorously shake, separate phases D->E F 6. Colorimetric Measurement Absorbance at 545 nm E->F

Figure 1: Step-by-step experimental workflow for V(V) determination using m-MBHA.

Mechanism A Aqueous Phase (6-8 M HCl) Contains V(V) + Interferences C Complexation 1:2 Metal-Ligand Complex Formation A->C B m-MBHA Ligand Protonated in strong acid B->C D Organic Phase (Chloroform) Violet Complex Partitioning C->D Extraction E Spectrophotometry λmax = 545 nm D->E

Figure 2: Chemical partitioning and mechanism of the V(V)-m-MBHA extraction system.

Troubleshooting & Self-Validation

  • Low Absorbance / Faint Color : Usually indicates incomplete oxidation of Vanadium to V(V). Vanadium(IV) does not form the characteristic violet complex with m-MBHA. Validate the system by treating a known standard with the exact same oxidation protocol.

  • Cloudy Organic Phase : Caused by water emulsion in the chloroform. Always pass the extract through anhydrous Na2​SO4​ before reading absorbance to prevent light scattering in the cuvette, which artificially inflates absorbance readings.

  • Interference from Strong Oxidants : Excess KMnO4​ or free halogens can oxidatively destroy the hydroxamic acid ligand. Ensure all excess oxidants are boiled off prior to the extraction step.

References

  • Agrawal, Y. K. (1972). N-m-Tolyl-o-Methoxybenzohydroxamic Acid (m-T-o-MBHA) as a Specific Reagent for Vanadium. Analytical Letters, 5(11), 863-866.[Link]

  • Baveja, A. K., & Gupta, V. K. (1984). Spectrophotometric determination of vanadium in complex materials using N-m-TMBHA and thiocyanate. International Journal of Environmental Analytical Chemistry, 17(3-4), 299-306.[Link]

  • Abbasi, S. A. (1973). Extraction and spectrophotometric determination of vanadium (v) from n-meta-tolyl-ortho-methoxybenzohydroxamic acid. Separation Science and Technology, 8(5), 613-618.[Link]

Application

Introduction: The Versatility of Hydroxamic Acids in Crystal Engineering

An In-Depth Guide to m-Methoxybenzohydroxamic Acid in the Synthesis of Coordination Polymers Hydroxamic acids, characterized by the R-C(=O)N(R')-OH functional group, represent a class of exceptionally versatile ligands i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to m-Methoxybenzohydroxamic Acid in the Synthesis of Coordination Polymers

Hydroxamic acids, characterized by the R-C(=O)N(R')-OH functional group, represent a class of exceptionally versatile ligands in coordination chemistry. Their ability to form stable, five-membered chelate rings with a wide array of metal ions has positioned them as privileged building blocks in fields ranging from medicinal chemistry to materials science.[1][2] The deprotonated form, hydroxamate, acts as a bidentate (O,O)-donor, strongly coordinating to metal centers through both the carbonyl and hydroxylamino oxygen atoms.[3][4] This robust chelating behavior is fundamental to their roles as enzyme inhibitors, particularly histone deacetylases (HDACs), and as agents for metal ion remediation.[1][5]

In the realm of materials science, this strong metal-binding affinity is being harnessed to construct coordination polymers (CPs) and metal-organic frameworks (MOFs).[2] CPs are crystalline materials comprised of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks.[6][7] The rational design of these materials allows for the tuning of properties such as porosity, stability, and catalytic activity, making them suitable for applications in gas storage, separation, and catalysis.[8][9]

This guide focuses on a specific, yet highly promising ligand: m-methoxybenzohydroxamic acid (m-MBHA). The presence of the methoxy group at the meta position of the benzene ring introduces several key features:

  • Electronic Modulation: The electron-donating nature of the methoxy group can influence the electron density on the hydroxamic acid moiety, subtly altering its coordination properties.

  • Structural Diversity: The substituent provides steric influence and potential for secondary interactions (e.g., hydrogen bonding), which can guide the self-assembly process and lead to novel network topologies.

  • Functionalization Potential: The methoxy group offers a site for post-synthetic modification, should further functionalization of the resulting polymer be desired.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing both the foundational knowledge and detailed protocols for the synthesis and characterization of m-MBHA and its use as a primary ligand in the development of novel coordination polymers.

Section 1: Synthesis and Characterization of the Ligand

The successful synthesis of any coordination polymer begins with the high-purity preparation of its organic linker. The synthesis of m-methoxybenzohydroxamic acid typically proceeds via the reaction of an activated carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine.

Causality in Ligand Synthesis

The most common and efficient route involves the nucleophilic acyl substitution of m-methoxybenzoyl chloride with hydroxylamine. Key considerations in this process include:

  • Choice of Base: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base, such as sodium bicarbonate or sodium hydroxide, is required to neutralize the HCl, liberating the free hydroxylamine nucleophile, and to quench the HCl byproduct generated during the reaction.[10][11]

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0-5 °C) initially to control the exothermicity of the acid chloride reaction and minimize potential side reactions, such as the Lossen rearrangement.[12]

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial to remove unreacted starting materials and inorganic salts, ensuring the ligand is of sufficient purity for coordination polymer synthesis, where impurities can disrupt crystal growth.

Protocol 1: Synthesis of m-Methoxybenzohydroxamic Acid (m-MBHA)

This protocol details the synthesis of m-MBHA from m-methoxybenzoyl chloride.

Materials:

  • m-Methoxybenzoyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a 1:1 mixture of ethyl acetate and water. Add sodium bicarbonate (2.5 equivalents) and stir the mixture vigorously at room temperature until the salt dissolves.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve m-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of ethyl acetate.

  • Add the m-methoxybenzoyl chloride solution dropwise to the stirring hydroxylamine mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure m-methoxybenzohydroxamic acid as a white crystalline solid.

  • Validation: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Diagram 1: Synthetic Pathway for m-Methoxybenzohydroxamic Acid

G cluster_reactants Reactants cluster_product Product start1 m-Methoxybenzoyl Chloride end_product m-Methoxybenzohydroxamic Acid (m-MBHA) start1->end_product Nucleophilic Acyl Substitution start2 Hydroxylamine (from NH₂OH·HCl + Base) start2->end_product

Caption: Reaction scheme for the synthesis of the m-MBHA ligand.

Expected Characterization Data

Proper characterization is a self-validating step to ensure the ligand has been successfully synthesized before proceeding.

Technique Characteristic Feature Rationale
FT-IR (cm⁻¹) ~3200 (broad, O-H), ~1640 (C=O, amide I), ~915 (N-O)Confirms the presence of the key hydroxamic acid functional groups. The C=O stretch is at a lower frequency than typical ketones due to resonance.[4]
¹H NMR (ppm) ~11.0 (s, 1H, OH), ~9.0 (s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃)Provides a distinct fingerprint of the molecule, confirming the presence and chemical environment of all protons.
¹³C NMR (ppm) ~165 (C=O), ~159 (Ar-C-O), 110-130 (Ar-C), ~55 (OCH₃)Maps the carbon skeleton of the molecule, confirming the carbonyl and methoxy groups.

Section 2: Synthesis of m-MBHA-Based Coordination Polymers

The formation of coordination polymers relies on the self-assembly of the m-MBHA ligand and a chosen metal ion under controlled conditions.[13] The final structure—be it a 1D chain, 2D layer, or 3D framework—is dictated by the coordination geometry of the metal ion, the binding mode of the ligand, and the reaction conditions.[8]

Causality in Coordination Polymer Synthesis
  • Metal Ion Selection: Transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺, Mn²⁺) are commonly used due to their varied and well-defined coordination geometries (e.g., octahedral, tetrahedral, square planar), which act as the nodes of the polymer network.[8][12]

  • Solvent System: Solvents like N,N-dimethylformamide (DMF), ethanol, or water are frequently used. The choice of solvent is critical as it can influence solubility, mediate crystal growth, and in some cases, coordinate to the metal center, becoming part of the final structure.[14]

  • Synthesis Method:

    • Solvothermal Synthesis: This method involves heating the reactants in a sealed vessel at temperatures above the solvent's boiling point. The increased pressure and temperature can promote the formation of highly crystalline, thermodynamically stable phases that may not be accessible at room temperature.[14]

    • Slow Evaporation: A simple and effective method where a solution of the ligand and metal salt is allowed to evaporate slowly over days or weeks. This gradual increase in concentration promotes slow, ordered crystal growth.

    • Diffusion: This technique involves layering a solution of the ligand over a solution of the metal salt (or vice versa), allowing slow diffusion at the interface to induce crystallization.

Diagram 2: Coordination Mode of the Hydroxamate Ligand

G M Mⁿ⁺ O1 O M->O1 Coordination O2 O M->O2 Coordination C C O1->C N N C->N R R C->R label_node 5-Membered Chelate Ring N->O2 H H N->H

Caption: Bidentate (O,O) chelation of the hydroxamate anion to a metal center.

Protocol 2: General Solvothermal Synthesis of a [M(m-MBHA)₂] Polymer

This protocol provides a general starting point for exploring the synthesis of coordination polymers with m-MBHA. The specific metal salt, solvent, temperature, and time should be optimized for each system.

Materials:

  • m-Methoxybenzohydroxamic acid (m-MBHA)

  • Metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Teflon-lined stainless steel autoclave or thick-walled glass vial

Procedure:

  • In a glass vial, combine m-MBHA (2 equivalents, e.g., 0.2 mmol) and the chosen metal(II) salt (1 equivalent, e.g., 0.1 mmol).

  • Add the solvent (e.g., 5 mL of DMF).

  • Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • If using an autoclave, seal the vial inside the steel vessel. If using a thick-walled vial, seal it tightly.

  • Place the vessel in a programmable oven and heat to the desired temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for the formation of high-quality single crystals.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Dry the product in air or under a mild vacuum.

  • Validation: Characterize the product using Powder X-ray Diffraction (PXRD) to check for crystallinity and phase purity. If suitable single crystals are obtained, use Single Crystal X-ray Diffraction (SCXRD) to determine the definitive structure. Further analysis by FT-IR and Thermogravimetric Analysis (TGA) is also recommended.

Section 3: Characterization and Application

The comprehensive characterization of the resulting coordination polymer is essential to understand its structure-property relationships.

Technique Information Gained Key Observations
SCXRD Definitive 3D atomic arrangement, bond lengths, bond angles, network topology (1D, 2D, 3D).Provides unequivocal proof of the polymer's structure and the coordination environment of the metal ion.[6]
PXRD Crystallinity, phase purity, and comparison with simulated patterns from SCXRD.Essential for confirming that the bulk synthesized material is the same as the single crystal analyzed.
FT-IR Confirmation of ligand coordination.A shift in the C=O stretching frequency (e.g., to ~1600-1620 cm⁻¹) and changes in the N-O and O-H regions compared to the free ligand indicate successful coordination to the metal center.[10]
TGA Thermal stability and decomposition profile.Determines the temperature at which the polymer starts to decompose and can reveal the loss of coordinated or guest solvent molecules.[7]

Diagram 3: General Experimental Workflow

G LigandSynth Ligand Synthesis (m-MBHA) Purification Purification & Characterization (NMR, FT-IR) LigandSynth->Purification PolymerSynth Coordination Polymer Synthesis (Solvothermal) Purification->PolymerSynth CrystalAnalysis Structural Analysis (SCXRD, PXRD) PolymerSynth->CrystalAnalysis BulkAnalysis Bulk Characterization (TGA, FT-IR) CrystalAnalysis->BulkAnalysis Compare Bulk vs. Single Crystal PropertyTest Property & Application Testing (e.g., Catalysis, Sorption, Biological) BulkAnalysis->PropertyTest

Caption: Workflow from ligand synthesis to coordination polymer application.

Potential Applications

Coordination polymers based on hydroxamic acid ligands are emerging as materials with significant potential.[1][15] For m-MBHA-based polymers, promising areas of investigation include:

  • Heterogeneous Catalysis: The metal nodes within the polymer can act as Lewis acid sites, potentially catalyzing organic transformations.[16]

  • Drug Delivery: The porous nature of some frameworks could be exploited for the encapsulation and controlled release of therapeutic agents.[1]

  • Sensing: The interaction of guest molecules with the framework could lead to a detectable change in a physical property, such as luminescence, enabling chemical sensing.

  • Biomedical Applications: Given that hydroxamic acids are known HDAC inhibitors, the coordination polymers themselves could be investigated for their biological activity, potentially offering a new modality for drug delivery or combination therapy.[5]

This guide provides a robust framework for the synthesis and study of m-methoxybenzohydroxamic acid-based coordination polymers. By understanding the causality behind each experimental step and employing rigorous characterization, researchers can explore the rich structural chemistry and functional potential of this promising class of materials.

References

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Sources

Method

Guide to the Preparation and Long-Term Storage of m-Methoxybenzohydroxamic Acid Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract m-Methoxybenzohydroxamic acid is a key compound in various research and drug development applications, often utilized for its m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Methoxybenzohydroxamic acid is a key compound in various research and drug development applications, often utilized for its metal-chelating properties. The integrity of experimental data derived from its use is critically dependent on the accurate preparation and stable storage of its stock solutions. This guide provides a comprehensive, field-proven protocol for preparing, handling, and storing m-methoxybenzohydroxamic acid solutions to ensure their stability, concentration accuracy, and performance. We delve into the chemical rationale behind solvent selection, storage conditions, and handling procedures, offering a self-validating system for reproducible research.

Foundational Principles: Understanding the Chemistry of m-Methoxybenzohydroxamic Acid

The hydroxamic acid functional group (-CONHOH) is the cornerstone of m-methoxybenzohydroxamic acid's activity. It is also the primary site of potential degradation. This moiety is susceptible to hydrolysis, which cleaves the N-OH bond to form the corresponding carboxylic acid (3-methoxybenzoic acid). This process is significantly accelerated under basic pH conditions due to the increased stability of the resulting hydroxamate anion.[1] Furthermore, like many organic molecules, it can be sensitive to oxidation and photodegradation.

Understanding the compound's physicochemical properties is paramount for designing a robust preparation and storage strategy.

Table 1: Physicochemical Properties of m-Methoxybenzohydroxamic Acid and Related Compounds

PropertyValueSource & Rationale
Molecular Formula C₈H₉NO₃N/A
Molecular Weight 167.16 g/mol N/A
Appearance Typically a white to off-white solidGeneral chemical knowledge
pKa (estimated) ~8.5 - 9.5The pKa of the N-OH proton in hydroxamic acids is typically in this range. For context, the pKa of the related 3-methoxybenzoic acid is approximately 4.09, reflecting the acidity of the carboxylic acid proton.[2][3]
Solubility Soluble in DMSO, DMF, and alcohols like methanol and ethanol.[4][5]General solubility for hydroxamic acids.

The methoxy group at the meta-position has a minor electron-withdrawing inductive effect and an electron-donating resonance effect, which influences the overall electronic properties and stability of the molecule.

Safety First: Essential Handling Precautions

Before handling the compound, it is critical to consult the Safety Data Sheet (SDS). The following are general safety protocols for handling m-methoxybenzohydroxamic acid powder and its solutions.

  • Engineering Controls : Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[8][9]

  • Spill & Disposal : In case of a spill, sweep up the solid material carefully to avoid dust formation and place it in a suitable container for disposal.[6] Dispose of chemical waste in accordance with local, regional, and national regulations.

Protocol for Preparation of a Primary Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which can be serially diluted for working solutions. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous media used in biological assays.

Materials and Reagents:

  • m-Methoxybenzohydroxamic acid (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap

  • Sterile microcentrifuge tubes or cryovials for aliquots

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Equilibration : Bring the container of solid m-methoxybenzohydroxamic acid and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh the desired amount of m-methoxybenzohydroxamic acid directly into the vial. For example, to prepare 5 mL of a 100 mM solution, weigh out 83.58 mg (167.16 g/mol * 0.1 mol/L * 0.005 L).

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 5.0 mL of DMSO.

  • Dissolution : Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes at room temperature. Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.

  • Documentation : Clearly label the primary stock vial with the compound name, concentration, solvent, preparation date, and your initials.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_storage Storage Phase start Equilibrate Reagents (Compound & Solvent) weigh Weigh Compound into Amber Vial start->weigh Prevent Moisture add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent Precise Volume dissolve Dissolve via Vortexing and/or Sonication add_solvent->dissolve aliquot Aliquot into Cryovials dissolve->aliquot Avoid Freeze-Thaw Cycles n2_flush Flush with Inert Gas (Optional but Recommended) aliquot->n2_flush store Store at ≤ -20°C (Protect from Light) n2_flush->store end_node Ready for Experimental Use store->end_node

Caption: Workflow for preparing and storing stock solutions.

Solvent Selection: A Critical Choice

The choice of solvent is critical and depends on the intended downstream application.

Table 2: Guide to Common Solvents for m-Methoxybenzohydroxamic Acid

SolventProsConsBest For
DMSO High solvating power; miscible with aqueous buffers; low volatility.Can be cytotoxic at >0.5% (v/v) in many cell-based assays; hygroscopic.High-concentration primary stocks for in vitro assays.
DMF Similar to DMSO in solvating power.Higher toxicity than DMSO; higher volatility.Chemical synthesis and non-biological assays.
Ethanol (100%) Less toxic than DMSO/DMF for cell cultures; volatile, allowing for easy removal.Lower solvating power for some compounds; may require warming to fully dissolve.Applications where DMSO is not tolerated; in vivo studies in some cases.
Methanol Good solvating power; volatile.Toxic; can react with carboxylic acids under certain conditions.[10]Chemical analysis (e.g., HPLC, MS) where solvent will be evaporated.

Long-Term Storage and Stability: Preserving Solution Integrity

Hydroxamic acids are prone to degradation over time.[11][12] Proper storage is not merely a suggestion but a requirement for reproducible science. The primary goal is to minimize hydrolysis and oxidation.

Protocol for Aliquoting and Long-Term Storage:

  • Aliquoting : Immediately after preparation, divide the primary stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, low-retention microcentrifuge tubes or cryovials. This practice is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.

  • Inert Gas Blanket (Optional but Recommended) : For maximum stability, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping. This displaces oxygen and minimizes oxidative degradation.

  • Storage Conditions : Place the labeled aliquots in a secondary container (e.g., a freezer box) and store them at the appropriate temperature, protected from light.

Table 3: Recommended Storage Conditions

Storage DurationTemperatureContainerKey Considerations
Short-Term (< 2 weeks) 2-8°CTightly sealed amber vialAcceptable for solutions in active use, but degradation is more likely than when frozen.
Long-Term (> 2 weeks) ≤ -20°CSingle-use aliquots in cryovialsGold Standard. Minimizes hydrolysis and other degradation pathways.
Extended Long-Term (> 6 months) ≤ -80°CSingle-use aliquots in cryovials, flushed with inert gasProvides the highest level of stability for valuable or sensitive batches.
Factors Influencing Hydroxamic Acid Stability

G cluster_compound m-Methoxybenzohydroxamic Acid Stock Solution cluster_factors Degradation Factors cluster_products Degradation Products compound m-Methoxybenzohydroxamic Acid -CONHOH product 3-Methoxybenzoic Acid -COOH compound->product Hydrolysis other_products Other Oxidized/ Photodegraded Species compound->other_products Oxidation/ Photolysis ph pH Basic pH (OH⁻) ph->product temp Temperature Elevated Temp. temp->product light Light UV Exposure light->other_products oxygen Oxygen Oxidative Stress oxygen->other_products

Caption: Key factors leading to the degradation of hydroxamic acids.

Conclusion

The reliability of research involving m-methoxybenzohydroxamic acid is directly linked to the quality of the solutions used. By adhering to the protocols outlined in this guide—from careful weighing and solvent selection to meticulous aliquoting and cryogenic storage—researchers can significantly mitigate the risks of compound degradation. This ensures that experimental outcomes are a true reflection of the molecule's activity, not an artifact of unstable reagents. Adherence to these self-validating procedures fosters confidence and reproducibility in scientific discovery.

References

  • Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. Chemical Reviews, 89(7), 1563-1579.
  • Fungal Resistance to Plant Antibiotics as a Mechanism of Pathogenesis. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Effect of co-metabolism on biodegradation of hydroxamic acid. (2011). IEEE Xplore. [Link]

  • Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. (2022). ResearchGate. [Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2022). PubMed. [Link]

  • Simple One-Flask Method for the Preparation of Hydroxamic Acids. (2003). Organic Letters. [Link]

  • Preparation method of hydroxamic acid or hydroxamic acid salt. (n.d.).
  • Preparation of hydroxamic acids. (n.d.).
  • A convenient method for the preparation of hydroxamic acids. (2000). ResearchGate. [Link]

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. (2020). ACS Publications. [Link]

  • Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. (2016). The Schmuttenmaer Research Group. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (n.d.). MDPI. [Link]

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. (2022). MDPI. [Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2017). PubMed. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). PubMed. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC. [Link]

  • synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2026, February 7). ResearchGate. [Link]

  • 3-Methoxybenzoic Acid. (n.d.). PubChem. [Link]

  • Methanesulfonic Acid. (n.d.). PubChem. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

Sources

Application

Advanced Analytical Applications of m-Methoxybenzohydroxamic Acid: A Methodological Guide

Executive Summary m-Methoxybenzohydroxamic acid (m-MBHA) and its N-substituted derivatives (e.g., N-m-tolyl and N-phenyl analogs) are highly versatile, selective, and sensitive reagents in analytical chemistry. Acting as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

m-Methoxybenzohydroxamic acid (m-MBHA) and its N-substituted derivatives (e.g., N-m-tolyl and N-phenyl analogs) are highly versatile, selective, and sensitive reagents in analytical chemistry. Acting as bidentate chelating agents, these compounds form highly stable, intensely colored, and lipophilic complexes with transition metals. This application note provides a comprehensive, field-proven guide to utilizing m-MBHA in liquid-liquid extraction, spectrophotometric quantification, and gravimetric analysis, tailored for researchers in metallurgy, environmental monitoring, and analytical assay development.

Mechanistic Rationale: The Chemistry of Chelation

The analytical efficacy of m-MBHA is driven by its functional pharmacophore: the hydroxamate group (-CO-N(OH)-). Understanding the causality behind its reactivity is critical for optimizing experimental conditions:

  • Tautomerization and Deprotonation : In aqueous media, the ligand undergoes keto-enol tautomerism. Upon interaction with a transition metal cation, the hydroxyl proton is displaced.

  • O,O-Bidentate Coordination : The carbonyl oxygen and the deprotonated hydroxyl oxygen coordinate simultaneously to the metal center (e.g., V(V), Mo(VI), W(VI)), forming a thermodynamically stable five-membered chelate ring.

  • Lipophilicity and Bathochromic Shifts : The m-methoxy substitution on the aromatic ring increases the overall electron density and lipophilicity of the complex. This facilitates quantitative extraction into non-polar organic solvents (like chloroform) and induces significant bathochromic (red) and hyperchromic shifts in the absorption spectra, maximizing spectrophotometric sensitivity[1].

R M Metal Cation e.g., V(V), W(VI) C Coordination (O,O-Bidentate) M->C L m-MBHA Ligand (Keto-enol Tautomerism) D Deprotonation of -OH Group L->D D->C R 5-Membered Chelate Ring C->R

Mechanism of O,O-bidentate chelation by m-MBHA to form stable 5-membered rings.

Protocol 1: Liquid-Liquid Extraction and Spectrophotometric Determination of Vanadium(V)

Context : Vanadium determination in complex matrices (like alloy steels) requires high selectivity to avoid interference from Mo(VI), Ti(IV), and Fe(III).

Causality of Design : Extraction from a highly acidic medium (6-8 M HCl) ensures that weaker metal-ligand complexes dissociate, leaving only the highly stable V(V)-m-MBHA complex intact[1]. The addition of thiocyanate acts as an auxiliary ligand, creating a mixed-ligand complex that drastically increases the molar absorptivity[2].

Step-by-Step Methodology:
  • Sample Preparation : Dissolve the steel or environmental sample in a suitable acid mixture (e.g., HNO3​ / H2​SO4​ ) and oxidize all vanadium to V(V) using dilute KMnO4​ .

  • Acidity Adjustment : Transfer an aliquot containing 10-50 µg of V(V) to a separatory funnel. Adjust the aqueous phase to 6-8 M HCl using concentrated hydrochloric acid.

    • Reasoning: High chloride concentration prevents the hydrolysis of V(V) and suppresses the extraction of interfering ions like Fe(III).

  • Reagent Addition : Add 5 mL of a 0.1% (w/v) solution of N-m-tolyl-m-methoxybenzohydroxamic acid in chloroform.

  • Auxiliary Ligand (Optional but Recommended) : Add 2 mL of 10% aqueous ammonium thiocyanate.

    • Reasoning: Thiocyanate coordinates to the basic V=O group, inducing a hyperchromic effect and shifting the λmax​ to 580 nm[2].

  • Extraction : Shake the funnel vigorously for 2 minutes. Allow the phases to separate. The organic phase will turn deep violet/blue.

  • Self-Validation (QA/QC) : Prepare a reagent blank using the exact same procedure but omitting the sample. Read the absorbance of the organic extract at 550 nm (or 580 nm with thiocyanate) against the reagent blank.

  • Quantification : Calculate the concentration using a standard calibration curve (Beer's Law is obeyed up to 0.01 µg V/ cm2 ).

G A Aqueous Sample (Metal Ions) B pH Adjustment (Acidic Media) A->B C Add m-MBHA Reagent B->C D Liquid-Liquid Extraction (Chloroform) C->D E Phase Separation D->E F Organic Phase (Colored Chelate) E->F Extract G Spectrophotometric Analysis F->G

Workflow for metal ion extraction and spectrophotometry using m-MBHA.

Protocol 2: Gravimetric Determination of Tungsten(VI)

Context : Gravimetry offers absolute quantification without the need for calibration curves, making it ideal for high-precision metallurgical assaying.

Causality of Design : m-MBHA derivatives quantitatively precipitate W(VI) from mildly acidic solutions. The resulting complex has a definite, reproducible stoichiometry ( WO2​(Ligand)2​ ), allowing for direct weighing and eliminating the need for ignition to oxides[3].

Step-by-Step Methodology:
  • Aqueous Matrix : Dilute the W(VI) containing sample to 100 mL. Adjust the acidity to 0.1 - 1.2 M HCl.

    • Reasoning: This specific pH window ensures complete precipitation of Tungsten while keeping other alloy components (like Ni, Co, Mn) in solution.

  • Precipitation : Heat the solution to 60°C. Slowly add a 1% ethanolic solution of the m-MBHA reagent while stirring continuously. A flocculent precipitate will form.

  • Digestion : Digest the precipitate on a water bath for 30 minutes.

    • Reasoning: Thermal digestion promotes Ostwald ripening, increasing particle size for easier filtration and reducing surface-adsorbed impurities.

  • Filtration and Washing : Filter through a sintered glass crucible (Porosity 4). Wash the precipitate with warm 0.1% reagent solution, followed by distilled water until the washings are free of chloride ions (test with AgNO3​ ).

  • Drying and Weighing : Dry the complex at 110–120 °C to a constant weight.

    • Reasoning: The complex is thermally stable up to 150 °C. Direct weighing as WO2​(C15​H14​NO3​)2​ minimizes errors associated with ignition to WO3​ [3].

Protocol 3: Synthesis of Organotin(IV) Analytical Standards

Context : Organotin(IV) complexes of m-MBHA are synthesized for use as reference standards in environmental monitoring and as candidates for biological activity assays (e.g., anti-tumor testing).

Causality of Design : Reacting diorganotin(IV) oxides/chlorides with m-MBHA in hot toluene drives the condensation reaction forward, yielding octahedral complexes where the ligand acts as a bidentate O,O-donor[4].

Step-by-Step Methodology:
  • Reaction Setup : Dissolve 5 mmol of the m-MBHA ligand in 30 mL of hot, anhydrous toluene.

  • Metal Addition : Add 2.5 mmol of the diorganotin(IV) precursor (e.g., diphenyltin dichloride).

  • Reflux : Reflux the mixture for 6-8 hours equipped with a Dean-Stark trap.

    • Reasoning: The Dean-Stark trap removes water generated during the reaction, pushing the equilibrium toward the product.

  • Crystallization : Concentrate the solvent under reduced pressure and recrystallize the product from a benzene/petroleum ether mixture.

  • Validation : Confirm the octahedral geometry and deprotonation of the -OH group via FT-IR (disappearance of the broad -OH band at ~3251 cm−1 and shift of the C=O band to ~1617 cm−1 ) and 119Sn NMR[4].

Quantitative Data Summary

Table 1: Analytical Parameters for Metal Determination using m-MBHA Derivatives

Metal IonReagent DerivativeOptimal Acidity / pHExtracting Solvent λmax​ (nm)Molar Absorptivity ( ϵ )Notes / Interferences
Vanadium (V) N-m-tolyl-o-MBHA6-8 M HClChloroform550 6.5×103 Mo(VI), Ti(IV) masked by acidity[1]
Vanadium (V) N-m-tolyl-p-MBHA + SCN⁻1-2 M HClChloroform580 7.1×103 Hyperchromic effect via SCN⁻ addition[2]
Tungsten (VI) N-o-tolyl-o-MBHA0.1-1.2 M HClN/A (Gravimetric)N/AN/AWeighed as WO2​(Ligand)2​ at 110°C[3]
Molybdenum (VI) N-phenyl-m-nitro-BHApH 6.0Chloroform~400N/A100% recovery at pH 6.0

References

  • Extraction and spectrophotometric determination of vanadium (v) from n-meta-tolyl-ortho-methoxybenzohydroxamic acid. Academia.edu. Available at: 1

  • ANALYTICAL RECOVERY OF Cr(VI), Mo(VI), Ti(IV) AND Co(II) BY N-PHENYL-META-NITRO. IAEA. Available at: Link

  • Organotin(IV) Derivatives of N-Tolyl-m-methoxybenzohydroxamic Acid: Synthesis and Structural Elucidation. CCSEnet. Available at: 4

  • Gravimetric determination of tungsten(VI) in presence of other ions and its application to alloy steel. ResearchGate. Available at: 3

  • Spectrophotometric determination of vanadium in complex materials using N-m-TMBHA and thiocyanate. PubMed. Available at:2

Sources

Method

Application Notes &amp; Protocols: Synthesis and Characterization of m-Methoxybenzohydroxamic Acid-Based Siderophore Mimics

Audience: Researchers, scientists, and drug development professionals engaged in inorganic medicinal chemistry, microbiology, and novel antimicrobial strategies. Abstract: This document provides a comprehensive guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in inorganic medicinal chemistry, microbiology, and novel antimicrobial strategies.

Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of siderophore mimics built upon an m-methoxybenzohydroxamic acid chelating unit. Siderophores are low-molecular-weight compounds secreted by microorganisms to sequester iron, an essential nutrient, from their environment.[1][2] Mimicking these natural iron scavengers provides a powerful strategy for developing novel therapeutics. By conjugating these mimics to antimicrobial agents, one can exploit the bacteria's own iron uptake machinery to deliver drugs, a concept known as the "Trojan Horse" strategy.[2][3][4] This guide details the chemical rationale, step-by-step protocols, and validation techniques necessary for researchers to successfully produce and evaluate these promising compounds.

Foundational Principles: The Rationale for Siderophore Mimicry

Iron is a critical cofactor for numerous life-sustaining enzymatic processes, yet its bioavailability is extremely low under physiological conditions due to the formation of insoluble ferric (Fe³⁺) hydroxides.[1] To overcome this, many bacteria and fungi synthesize and secrete siderophores, which are high-affinity Fe³⁺ chelators.[5] These iron-siderophore complexes are then recognized by specific receptors on the microbial cell surface and actively transported into the cell, where the iron is released.[5]

The hydroxamic acid functional group (-C(=O)N(OH)R) is one of the most common chelating motifs found in natural siderophores.[2][6] These groups act as bidentate ligands, coordinating Fe³⁺ through their two oxygen atoms to form stable, high-spin octahedral complexes.[1]

By creating synthetic molecules that mimic the structure and function of natural siderophores, we can achieve several objectives:

  • Probe Biological Systems: Understand the specifics of microbial iron transport.[4]

  • Develop Antimicrobials: Gallium(III), which has a similar charge and ionic radius to Fe³⁺, can be chelated by siderophore mimics. Once transported into the cell, Ga³⁺ cannot be reduced and disrupts iron-dependent metabolic pathways, acting as a potent antimicrobial agent.[4]

  • Drug Delivery Vehicles: The "Trojan Horse" approach involves attaching an antibiotic to a siderophore mimic. The bacterium, mistaking the conjugate for an iron source, actively transports the entire molecule, delivering a targeted and potent dose of the antibiotic.[3][7]

The choice of m-methoxybenzohydroxamic acid as the core chelating unit is strategic. The aromatic ring provides a rigid and synthetically tractable handle, while the methoxy group can modulate the electronic properties and lipophilicity of the final mimic, potentially influencing its transport and activity.

Overall Synthetic and Validation Workflow

The process involves a multi-stage approach, from the synthesis of the core chelating agent to its assembly into a multidentate ligand, followed by rigorous characterization and functional validation.

G cluster_0 Synthesis & Assembly cluster_1 Purification & Characterization cluster_2 Functional Validation A Synthesis of m-Methoxybenzoic Acid (Starting Material) B Activation & Conversion to m-Methoxybenzohydroxamic Acid (Chelating Unit) A->B D Coupling of Chelating Unit to Scaffold B->D C Design & Synthesis of a Scaffold/Backbone C->D E Purification via Chromatography/ Recrystallization D->E F Structural Verification (NMR, Mass Spec, FT-IR) E->F G Iron (III) Chelation Assay (e.g., CAS Assay) F->G H Biological Evaluation (e.g., MIC Testing) G->H

Caption: High-level workflow for siderophore mimic development.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of m-Methoxybenzohydroxamic Acid

This protocol details the synthesis of the core iron-chelating unit from the commercially available m-methoxybenzoyl chloride. The reaction involves the nucleophilic acyl substitution of the acyl chloride with hydroxylamine. A mild base is used to neutralize the HCl byproduct and deprotonate the hydroxylamine hydrochloride salt in situ.[8]

Caption: Synthesis of m-methoxybenzohydroxamic acid.

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
m-Methoxybenzoyl chloride170.591.01.71 g
Hydroxylamine hydrochloride69.491.20.83 g
Sodium bicarbonate (NaHCO₃)84.013.02.52 g
Ethyl acetate (EtOAc)--50 mL
Deionized Water--50 mL
Anhydrous Sodium Sulfate--~5 g
  • Prepare Hydroxylamine Solution: In a 250 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in 50 mL of deionized water. Stir until most of the solids have dissolved. You will observe some effervescence.

  • Prepare Acyl Chloride Solution: In a separate beaker, dissolve m-methoxybenzoyl chloride (1.71 g, 10 mmol) in 50 mL of ethyl acetate.

  • Reaction: Place the Erlenmeyer flask containing the aqueous solution in an ice bath and begin stirring. Slowly add the ethyl acetate solution of m-methoxybenzoyl chloride dropwise over 15-20 minutes.

    • Causality Note: The reaction is exothermic; slow addition and cooling prevent unwanted side reactions and ensure better yield.

  • Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The product should have a lower Rf than the starting acyl chloride.

  • Work-up & Isolation: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer (top layer). c. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. d. Combine all organic layers. e. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). g. Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid is often pure enough for the next step. If necessary, it can be recrystallized from a hot ethanol/water mixture to yield a white crystalline solid.

Part B: Coupling to a Scaffold (Exemplified with a Diamine)

This protocol demonstrates the coupling of the synthesized hydroxamic acid to a simple linear scaffold, 1,3-diaminopropane, to create a bidentate siderophore mimic. Standard carbodiimide chemistry is used to activate the carboxylic acid group of a protected version of the hydroxamic acid for amide bond formation.

Note: For this step, the hydroxyl group of the hydroxamic acid must be protected (e.g., as a benzyl ether) to prevent side reactions. The synthesis of O-benzyl-m-methoxybenzohydroxamic acid would follow a similar procedure to Part A, but using O-benzylhydroxylamine instead of hydroxylamine. The final deprotection step (e.g., hydrogenolysis) would occur after coupling. For simplicity, this protocol outlines the conceptual coupling step.

ReagentM.W. ( g/mol )Equivalents
O-benzyl-m-methoxybenzohydroxamic acid257.282.2
1,3-Diaminopropane74.121.0
EDC (or DCC)191.702.4
HOBt135.122.4
DIPEA129.243.0
Dichloromethane (DCM)--
  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve O-benzyl-m-methoxybenzohydroxamic acid (2.2 eq), EDC (2.4 eq), and HOBt (2.4 eq) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes.

    • Causality Note: Pre-activating the carboxylic acid with EDC/HOBt forms a highly reactive intermediate, facilitating efficient amide bond formation and minimizing side reactions.

  • Addition of Amine: In a separate vial, dissolve 1,3-diaminopropane (1.0 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using silica gel column chromatography.

  • Deprotection: The final step involves removing the benzyl protecting groups, typically via catalytic hydrogenation (H₂, Pd/C) to yield the final siderophore mimic with free hydroxamic acid groups.

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Structural Characterization Data (Expected)
TechniqueExpected Results for m-Methoxybenzohydroxamic Acid
¹H NMR (in DMSO-d₆)Aromatic protons (~7.0-7.5 ppm), Methoxy singlet (~3.8 ppm), Broad NH singlet (~9.0-9.5 ppm), Broad OH singlet (~11.0-11.5 ppm)
¹³C NMR (in DMSO-d₆)Carbonyl carbon (~165 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm)
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated molecular weight (e.g., for C₈H₉NO₃, m/z = 166.05)
FT-IR (KBr pellet)Broad O-H stretch (~3200 cm⁻¹), C=O stretch (~1640 cm⁻¹), N-O stretch (~900 cm⁻¹)
Functional Validation: The Chrome Azurol S (CAS) Assay

The CAS assay is a rapid and universal colorimetric method to detect siderophore activity.[9][10] It relies on a large, blue-colored Fe³⁺-CAS-HDTMA complex. A strong chelator, like the synthesized siderophore mimic, will remove the iron from this complex, causing a color change from blue to orange/yellow.

  • Prepare CAS Assay Solution: Mix solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffered solution as described in established literature. The final solution should be deep blue.

  • Assay: Add a small amount of your purified siderophore mimic (dissolved in a suitable solvent like methanol or DMSO) to an aliquot of the blue CAS assay solution.

  • Observation: A positive result is indicated by a rapid color change from blue to orange or yellow, confirming the high iron-chelating affinity of your synthesized molecule.

Diagram of Iron Chelation

This diagram illustrates how a bidentate siderophore mimic, with two m-methoxybenzohydroxamic acid arms, would chelate a central Fe³⁺ ion. For full octahedral coordination, a third ligand or solvent molecules would typically be involved.

Chelation cluster_ligand1 Ligand Arm 1 cluster_ligand2 Ligand Arm 2 Fe Fe³⁺ O1_1 O Fe->O1_1 O2_1 O Fe->O2_1 O1_2 O Fe->O1_2 O2_2 O Fe->O2_2 N1 N N1->O2_1 C1 C C1->O1_1 = C1->N1 R1 R C1->R1 m-methoxy -phenyl N2 N N2->O2_2 C2 C C2->O1_2 = C2->N2 R2 R C2->R2 m-methoxy -phenyl

Caption: Bidentate chelation of Fe³⁺ by two hydroxamate units.

Conclusion and Outlook

This guide provides a robust framework for the synthesis and validation of m-methoxybenzohydroxamic acid-based siderophore mimics. By following these protocols, researchers can reliably produce these valuable chemical tools. Future work can involve modifying the scaffold to create tripodal, hexadentate ligands for even higher iron affinity, or conjugating these mimics to various antibiotics to explore their potential as targeted drug delivery agents against multidrug-resistant pathogens.

References

  • Cromie, K. D., & Stone, T. A. (2020). Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens. European Journal of Medicinal Chemistry, 208, 112791. [Link]

  • Jalal, S. R., et al. (2021). Synthetic Mimics of Native Siderophores Disrupt Iron Trafficking in Acinetobacter baumannii. ACS Infectious Diseases, 7(8), 2138–2151. [Link]

  • Ji, C., et al. (2012). Practical Synthesis of Hydroxamate-Derived Siderophore Components by an Indirect Oxidation Method and Syntheses of a DIG−Siderophore Conjugate and a Biotin−Siderophore Conjugate. The Journal of Organic Chemistry, 77(2), 1081–1088. [Link]

  • Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. Chemical Reviews, 89(7), 1563–1579. [Link]

  • Winkelmann, G., et al. (2008). Synthesis and biological activity of saccharide based lipophilic siderophore mimetics as potential growth promoters for mycobacteria. BioMetals, 21(2), 157–170. [Link]

  • Gateva, S., et al. (2022). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. ResearchGate. [Link]

  • Li, Y., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. MDPI. [Link]

  • Yusof, N. A., et al. (2018). Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 22(5), 764-772. [Link]

  • Demir, Y., et al. (2019). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. ResearchGate. [Link]

  • Shanzer, A., et al. (2012). Natural and Biomimetic Hydroxamic Acid based Siderophores. Technological Innovations in Sensing and Detection of Chemical, Biological, Radiological, Nuclear Threats and Ecological Terrorism. [Link]

  • Winston, A., & Varsity, G. (1981). Evaluation of polymeric hydroxamic acid iron chelators for treatment of iron overload. Journal of Pharmacy and Pharmacology, 33(11), 721-724. [Link]

  • Al-Mekhlafi, S. M., et al. (2025). Targeting Siderophore Biosynthesis to Thwart Microbial Growth. MDPI. [Link]

  • Sridevi, M., & Mallaiah, K. V. (2008). Production of Hydroxamate-Type of Siderophores by Rhizobium strains from Sesbania sesban (L.) Merr. Science Alert. [Link]

  • Giard, J., et al. (2021). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. PMC. [Link]

  • Manivasagan, P., et al. (2026). Optimization, characterization and biological activity of siderophore produced by marine Streptomyces coelicolor. PMC. [Link]

  • Whittington Hospital. (2019). Iron chelation therapy for iron overload. Whittington Health NHS Trust. [Link]

  • Ghosh, K. K., & Sahu, R. (2014). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of m-Methoxybenzohydroxamic Acid

Welcome to the technical support center for the synthesis of m-methoxybenzohydroxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of m-methoxybenzohydroxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of m-methoxybenzohydroxamic acid, providing potential causes and actionable solutions.

Issue 1: Consistently Low Yield of m-Methoxybenzohydroxamic Acid

Potential Causes:

  • Incomplete Reaction: The reaction may not be running to completion due to suboptimal conditions.

  • Side Reactions: The formation of byproducts, such as the corresponding carboxylic acid, can reduce the yield of the desired product.[1]

  • Product Degradation: The hydroxamic acid product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant loss of product can occur during the purification steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of m-methoxybenzoic acid as a byproduct.[1] A temperature of around 70°C is often a good starting point for balancing reaction rate and minimizing side product formation.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Base: The choice and amount of base are critical. A strong base like sodium methoxide or potassium hydroxide is typically used to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ.[2] Using an insufficient amount of base will result in a low concentration of the active nucleophile.

  • Consider Alternative Synthetic Approaches:

    • Continuous Flow Synthesis: This technique can offer better control over reaction parameters like temperature and mixing, leading to higher yields and purity compared to batch processes.[3][4]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[5] This method has been successfully applied to a variety of esters without causing racemization in chiral compounds.[5]

  • Improve Workup and Purification:

    • Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of around 5.5 with an acid like 2 M HCl to precipitate the hydroxamic acid.[6]

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to remove impurities.[7]

Issue 2: Presence of Unreacted Starting Material (Methyl m-Methoxybenzoate)

Potential Causes:

  • Insufficient Hydroxylamine: The molar ratio of hydroxylamine to the ester is a key factor.

  • Poor Quality of Reagents: The starting materials or reagents may be of low purity or have degraded.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized areas of low reagent concentration.

Troubleshooting Steps:

  • Increase the Excess of Hydroxylamine: Use a larger excess of hydroxylamine hydrochloride and the base to drive the reaction to completion.

  • Verify Reagent Quality: Ensure that the methyl m-methoxybenzoate is pure and that the hydroxylamine hydrochloride has not degraded.

  • Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

Issue 3: Formation of m-Methoxybenzoic Acid as a Major Byproduct

Potential Causes:

  • Hydrolysis of the Ester: The ester starting material can be hydrolyzed to the corresponding carboxylic acid under the basic reaction conditions, especially at elevated temperatures.[1]

  • Hydrolysis of the Hydroxamic Acid: The product itself can also be susceptible to hydrolysis back to the carboxylic acid.

Troubleshooting Steps:

  • Control the Temperature: As mentioned previously, avoid excessive temperatures. A study on a similar reaction found that at 80°C, the formation of the carboxylic acid byproduct was significant.[1]

  • Minimize Water Content: Use anhydrous solvents and reagents where possible to reduce the chances of hydrolysis.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of m-methoxybenzohydroxamic acid from its methyl ester?

The synthesis of m-methoxybenzohydroxamic acid from methyl m-methoxybenzoate and hydroxylamine is a nucleophilic acyl substitution reaction. The mechanism involves the following steps:

  • Deprotonation of Hydroxylamine: A base (e.g., KOH or NaOH) deprotonates hydroxylamine hydrochloride to generate free hydroxylamine (NH₂OH), a potent nucleophile.

  • Nucleophilic Attack: The free hydroxylamine attacks the electrophilic carbonyl carbon of the methyl m-methoxybenzoate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The methoxy group (-OCH₃) is eliminated as the leaving group, and the carbonyl group is reformed, yielding the m-methoxybenzohydroxamic acid.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Ester Methyl m-methoxybenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Ester Nucleophilic Attack Base Base (e.g., KOH) Base->Hydroxylamine Deprotonation Product m-Methoxybenzohydroxamic Acid Intermediate->Product Leaving Group Departure Methanol Methanol Intermediate->Methanol

Caption: General reaction mechanism for hydroxamic acid synthesis.

Q2: Should I use methyl m-methoxybenzoate or m-methoxybenzoyl chloride as the starting material?

Both esters and acid chlorides can be used to synthesize hydroxamic acids.[8]

  • Methyl m-methoxybenzoate (Ester): This is a common and often preferred starting material due to its lower cost and easier handling. The reaction is typically performed with hydroxylamine in the presence of a base.[8]

  • m-Methoxybenzoyl chloride (Acid Chloride): Acid chlorides are more reactive than esters and will react more readily with hydroxylamine. However, they are also more sensitive to moisture and can be more challenging to handle. The reaction with an acid chloride may not require a strong base but might need a scavenger for the HCl byproduct.

For most applications, starting with the ester is a good balance of reactivity, cost, and ease of handling.

Q3: What is the role of the base in the reaction?

The base plays a crucial role in the synthesis of hydroxamic acids from esters and hydroxylamine hydrochloride. Its primary function is to deprotonate the hydroxylamine hydrochloride salt (NH₂OH·HCl) to generate the free hydroxylamine (NH₂OH).[2] Free hydroxylamine is a much stronger nucleophile than its protonated form and is necessary for the reaction to proceed at a reasonable rate.

Troubleshooting_Workflow Start Low Yield of m-Methoxybenzohydroxamic Acid Check_Reaction Check for complete reaction (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Hydroxylamine Excess - Check Base Stoichiometry - Adjust Temperature/Time Incomplete->Optimize_Conditions Check_Byproducts Analyze for Byproducts (e.g., m-methoxybenzoic acid) Complete->Check_Byproducts Optimize_Conditions->Check_Reaction High_Byproducts High Levels of Byproducts Check_Byproducts->High_Byproducts Yes Low_Byproducts Low Levels of Byproducts Check_Byproducts->Low_Byproducts No Modify_Conditions Modify Conditions to Minimize Byproducts: - Lower Temperature - Reduce Reaction Time High_Byproducts->Modify_Conditions Review_Purification Review Purification Protocol: - Check pH at Precipitation - Optimize Recrystallization Solvent Low_Byproducts->Review_Purification Modify_Conditions->Check_Reaction

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of m-Methoxybenzohydroxamic Acid

Welcome to the technical support guide for m-methoxybenzohydroxamic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for m-methoxybenzohydroxamic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a weak organic acid, m-methoxybenzohydroxamic acid presents specific formulation hurdles that can be overcome with a systematic, chemically-informed approach. This guide provides in-depth, field-proven insights and validated protocols to help you achieve stable and reliable solutions for your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of m-methoxybenzohydroxamic acid and why is it problematic?
Q2: What are the critical physicochemical properties of m-methoxybenzohydroxamic acid that influence its solubility?

To effectively troubleshoot solubility, it is essential to understand the compound's key properties. The most critical parameter is its acidity (pKa).

  • pKa: Hydroxamic acids are weak organic acids.[1] The pKa of the parent compound, benzohydroxamic acid, is in the range of 8.89 to 9.25.[2] The methoxy group on the benzene ring is unlikely to shift this value dramatically. This pKa is the cornerstone of the primary solubilization strategy: pH adjustment.

  • Physical Form: Benzohydroxamic acid is a solid, often appearing as rhombic tablets or a light beige powder.[3] The physical form and purity of your specific batch of m-methoxybenzohydroxamic acid can also impact its dissolution rate.

  • Organic Solvent Solubility: Understanding solubility in other solvents is key to developing co-solvent systems. Benzohydroxamic acid is soluble in polar organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[2][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when preparing aqueous solutions of m-methoxybenzohydroxamic acid.

Issue 1: The compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Root Cause Analysis: This is the expected behavior. At a neutral pH, which is well below the compound's pKa of ~9, m-methoxybenzohydroxamic acid exists predominantly in its neutral, protonated form. This form has very limited aqueous solubility due to the factors described in Q1.

  • Immediate Solution: The most effective strategy is to increase the pH of the solution. By raising the pH above the pKa, the hydroxamic acid group deprotonates to form the much more water-soluble hydroxamate anion.[2]

Issue 2: My solution is clear initially but a precipitate forms over time.
  • Root Cause Analysis: This often indicates that the solution is supersaturated or that the compound is degrading. If you used a co-solvent, the ratio of the organic solvent to water might be insufficient to maintain solubility, especially with temperature fluctuations.[2] Chemical degradation, such as the Lossen rearrangement, can also occur, particularly in strongly basic solutions, leading to less soluble byproducts.[5]

  • Solutions & Preventative Measures:

    • Optimize Co-solvent Ratio: If using a co-solvent, try increasing its proportion relative to the aqueous phase.

    • Verify pH Stability: Ensure the pH of your final solution is stable and remains in the desired range. Buffering capacity is critical.

    • Control Temperature: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles unless validated.

    • Assess Chemical Stability: For long-term experiments, it is advisable to conduct a preliminary stability study. Prepare the solution and analyze its concentration and purity at several time points (e.g., 0, 4, 24, 48 hours) using an appropriate analytical method like HPLC.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing solubility challenges.

G start Start: Need to dissolve m-methoxybenzohydroxamic acid in aqueous media check_solubility Attempt to dissolve in neutral aqueous buffer start->check_solubility is_dissolved Is it fully dissolved? check_solubility->is_dissolved success Success: Solution Prepared is_dissolved->success Yes ph_strategy Strategy 1: pH Adjustment (See Protocol 1) is_dissolved->ph_strategy No precipitate Does precipitate form over time? precipitate->success No cosolvent_strategy Strategy 2: Co-solvent System (See Protocol 2) precipitate->cosolvent_strategy Yes verify_concentration Verify concentration and stability (e.g., HPLC) ph_strategy->verify_concentration cosolvent_strategy->verify_concentration verify_concentration->precipitate

Caption: Troubleshooting workflow for m-methoxybenzohydroxamic acid solubility.

Validated Experimental Protocols

These protocols provide step-by-step instructions for preparing aqueous solutions. Always start with a small-scale test to determine the optimal conditions before preparing a large batch.

Protocol 1: Solubilization via pH Adjustment

This is the preferred method as it avoids the use of organic solvents, which might interfere with downstream biological assays. The principle is to convert the insoluble acid into its highly soluble conjugate base (salt).

pH-Dependent Solubility Equilibrium

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Acid R-CONHOH (Neutral Form) Poorly Soluble Base R-CONHO⁻ + H⁺ (Anionic Form) Highly Soluble Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Ionization equilibrium of a hydroxamic acid.

Methodology:

  • Prepare a Stock Base Solution: Prepare a 0.1 M to 1 M stock solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Weigh the Compound: Accurately weigh the required amount of m-methoxybenzohydroxamic acid and place it in a suitable volumetric flask.

  • Initial Suspension: Add approximately 70-80% of the final volume of deionized water or your desired buffer to the flask. The compound will likely form a suspension.

  • Titrate with Base: While stirring vigorously, add the NaOH or KOH stock solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH approaches and surpasses the pKa (~9), the solid will begin to dissolve. Continue adding base until all the solid is dissolved and the pH is stable at the desired level (e.g., pH 9.5 - 10).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume.

  • Verification (Crucial):

    • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

    • Confirm the final pH.

    • If possible, verify the concentration using a suitable analytical method (see Section on Analytical Verification).

Protocol 2: Solubilization Using a Co-solvent System

This method is useful when a specific pH must be maintained where the compound is not fully soluble, or if the high pH from Protocol 1 is incompatible with your experiment.

Methodology:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices based on the solubility of related compounds.[2]

  • Prepare a Concentrated Stock: Dissolve the m-methoxybenzohydroxamic acid in a minimal amount of the chosen co-solvent (e.g., DMSO). Benzohydroxamic acid can be dissolved up to 50 mg/mL in pure ethanol.[2]

  • Dilute into Aqueous Media: While stirring the final aqueous buffer, slowly add the concentrated organic stock solution dropwise to achieve the final desired concentration. Never add the aqueous buffer to the organic stock , as this can cause immediate precipitation.

  • Observe for Clarity: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, the final concentration may be too high for that specific co-solvent/water ratio.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent as low as possible (ideally <1% v/v for cell-based assays) to minimize potential toxicity or off-target effects.

Data Summary: Solubility of Related Compounds

CompoundSolventTemperatureSolubilityReference
Benzohydroxamic AcidWater6 °C22 g/L[3]
Benzohydroxamic AcidEthanolNot Specified50 mg/mL[2]
Benzohydroxamic AcidDMSONot SpecifiedSoluble[2]
3-Methoxybenzoic AcidWater25 °C2 mg/mL[6]
3-Methoxybenzoic Acid95% EthanolNot Specified50 mg/mL[6][7]
Analytical Verification of Solution Concentration and Stability

It is critical to verify that your prepared solution has the intended concentration and remains stable over the course of your experiment.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely available method for quantifying organic acids and their derivatives.[8]

General HPLC Workflow

G prep_solution 1. Prepare Solution (using Protocol 1 or 2) run_hplc 3. Analyze Samples & Standards by HPLC-UV prep_solution->run_hplc prep_standards 2. Prepare Calibration Standards (in the same final solvent matrix) prep_standards->run_hplc build_curve 4. Build Calibration Curve (Peak Area vs. Concentration) run_hplc->build_curve calc_conc 5. Calculate Concentration of Experimental Sample build_curve->calc_conc

Caption: Workflow for concentration verification using HPLC.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the compound is in its protonated form for consistent retention).

  • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine by running a UV scan).

  • Quantification: Create a calibration curve using standards of known concentrations to accurately determine the concentration in your prepared solution.

References
  • Hydroxamic Acid Derivatives | Properties & Applic
  • Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions - American Chemical Society. (2021). ACS Applied Materials & Interfaces. [Link]

  • Acetohydroxamic acid salts: mild, simple and effective degradation reagents to counter Novichok nerve agents - PMC. (2024). RSC Public Health Emergency Collection. [Link]

  • Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation | Request PDF - ResearchGate. (2022). Chemical Engineering Journal. [Link]

  • Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes - Malaysian Journal of Analytical Sciences. [No Source URL available]
  • HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS - Jetir.Org. [Link]

  • Stability of hydroxamate ions in aqueous medium | Request PDF - ResearchGate. [Link]

  • III Analytical Methods. [No Source URL available]
  • Degradation of H-acid and its derivative in aqueous solution by ionising radiation - PubMed. (2007). Radiation Physics and Chemistry. [Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. [Link]

  • Formulation of poorly soluble compounds - EMA. (2010). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. [Link]

  • Analytical methods for quantification of tranexamic acid in biological fluids - CORE. [Link]

  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC. (2014). Biotechnology for Biofuels. [Link]

  • 3-Methoxybenzoic Acid | CAS 586-38-9 | Manufacturer, Supplier, Exporter. [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). Metabolites. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for m-Methoxybenzohydroxamic Acid (m-MBHA) Metal Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently help researchers troubleshoot their liquid-liquid extraction workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently help researchers troubleshoot their liquid-liquid extraction workflows. When working with m-methoxybenzohydroxamic acid (m-MBHA) and its derivatives (such as N-m-tolyl-p-methoxybenzohydroxamic acid), optimizing the pH is not merely a procedural step—it is the thermodynamic fulcrum of your entire experiment.

This guide is designed to move beyond basic protocols. Here, we will explore the causality behind pH adjustments, provide self-validating methodologies, and address the specific physicochemical challenges you might encounter at the bench.

Mechanistic Insights: The Causality of pH in m-MBHA Chelation

To troubleshoot extraction failures, you must first understand the behavior of the O=C-N-OH chelation site. Hydroxamic acids are versatile bidentate ligands, but their coordination geometry and solubility are strictly governed by the hydrogen ion concentration of the aqueous phase.

  • Highly Acidic Conditions (e.g., 6–8 M HCl): At extreme acidity, the ligand remains fully protonated. However, it can still form neutral, extractable complexes with highly charged Lewis acids like Vanadium (V) and Antimony (III) via specific coordination mechanisms[1]. This extreme environment is highly selective, leaving most transition metals unchelated[2].

  • Mildly Acidic Conditions (pH 3.5–6.0): As pH increases, the hydroxylamine proton begins to dissociate. This partial deprotonation allows the bidentate oxygen atoms to coordinate tightly with divalent transition metals like Cu(II) and Zn(II), forming hydrophobic complexes that partition readily into organic solvents like chloroform[1].

  • Alkaline Conditions (pH 8.0–10.0): In basic environments, the fully dissociated benzohydroxamate anion dominates. While this anion is highly reactive, it is primarily utilized for surface adsorption in the froth flotation of sulfide minerals (like galena) rather than solvent extraction, as the high pH often leads to metal hydrolysis in liquid-liquid systems[3].

pH_Causality HighAcid Highly Acidic (6-8 M HCl) Protonated m-MBHA MetalV Extracts High-Valence Metals (e.g., V(V), Sb(III)) HighAcid->MetalV Strong Lewis Acids MidAcid Mildly Acidic (pH 3-6) Partial Deprotonation MetalCu Extracts Transition Metals (e.g., Cu(II), Zn(II)) MidAcid->MetalCu Moderate Chelation Basic Alkaline (pH 8-10) Hydroxamate Anion MetalFloat Mineral Flotation & Surface Adsorption Basic->MetalFloat Electrostatic Bind

Logical relationship between pH-dependent m-MBHA speciation and metal coordination.

Empirical Data: Optimal pH Reference Table

Use the following empirically validated parameters as a baseline for your extraction workflows. Note the shift in optimal acidity based on the target metal's valence state.

Target MetalOptimal pH / AcidityExtraction SolventComplex Stoichiometry (M:L)Reference
Copper (Cu²⁺) pH 3.5 – 9.5 (Peak at 5.0)Chloroform1:2[1]
Zinc (Zn²⁺) pH 4.0 – 6.0Chloroform1:2[1]
Antimony (Sb³⁺) 0.2 M – 0.8 M HClChloroform2:3[1]
Vanadium (V⁵⁺) 6.0 M – 8.0 M HClChloroform1:2[2],[4]
Galena (PbS) *pH 9.0 – 10.0Aqueous (Flotation)Surface Adsorption[3]

*Note: Flotation application utilizing the benzohydroxamic acid base structure.

Self-Validating Protocol: pH Optimization for Liquid-Liquid Extraction

To ensure reproducibility, your protocol must include built-in validation checks. Follow this standardized workflow for optimizing m-MBHA extractions.

Workflow Step1 1. Aqueous Metal Stock Prep Step2 2. Buffer to Target pH Step1->Step2 Step3 3. Add m-MBHA in Organic Solvent Step2->Step3 Step4 4. Phase Mixing (Equilibration) Step3->Step4 Step5 5. Phase Separation Step4->Step5 Step6 6. Spectroscopic Quantification Step5->Step6

Step-by-step workflow for m-MBHA liquid-liquid metal extraction.

Step 1: Aqueous Phase Preparation Dilute your metal stock solution to a quantifiable, moderate concentration (e.g., 100 ppm) in doubly distilled water. Causality: A moderate concentration prevents the saturation of the organic ligand and ensures the extraction coefficient ( E ) remains linear and calculable[1].

Step 2: pH Adjustment & Buffering Adjust the aqueous phase to your target pH using non-interfering buffers (e.g., acetate buffer for pH 4–6) or dilute HCl. Self-Validation Check: Measure the pH of the aqueous phase before and after extraction. The release of protons during chelation can drop the pH. A post-extraction shift of >0.2 pH units indicates insufficient buffer capacity, which will invalidate your results.

Step 3: Organic Phase Preparation Dissolve m-MBHA (or derivatives like TMBHA) in chloroform to achieve a 0.04 M concentration. Causality: Aromatic hydroxamic acids possess bulky, non-polar aromatic rings, making them preferentially soluble in polar or halogenated organic solvents rather than aliphatic systems[5].

Step 4: Equilibration Combine equal volumes (e.g., 10 mL) of the aqueous and organic phases. Agitate vigorously for 2 to 6 minutes. Causality: Vigorous mixing maximizes the interfacial surface area, allowing the system to rapidly reach thermodynamic equilibrium[1].

Step 5: Phase Separation & Quantification Allow the phases to separate (centrifuge if necessary). Analyze the metal concentration in the aqueous raffinate using ICP-MS or spectrophotometry. Self-Validation Check: Calculate the mass balance. Strip the organic phase with a strong acid and measure the recovered metal. The sum of the metal in the raffinate and the stripped organic phase must equal 100% (±2%) of your initial stock.

Troubleshooting Guides & FAQs

Q: Why is my extraction efficiency dropping drastically at higher pH values (pH > 7)? A: While the deprotonation of m-MBHA increases at higher pH, excessively alkaline conditions trigger metal hydrolysis. The target metal begins to precipitate as an insoluble metal hydroxide, which competes directly with the ligand chelation process and creates secondary waste[6]. Always keep the pH below the specific precipitation threshold of your target metal.

Q: I am experiencing poor phase separation and emulsion formation. How do I resolve this? A: Emulsions typically occur for two reasons:

  • The ligand concentration is too high, causing it to act as a surfactant.

  • The pH was adjusted too rapidly with a concentrated base, causing localized droplet hydrolysis and coagulation[6]. Solution: Adjust pH slowly with dilute solutions to maintain homogeneity. To break an existing emulsion, centrifuge the mixture or add a neutral salt to induce a "salting-out" effect, which increases the density of the aqueous phase and forces separation.

Q: How can I selectively extract Vanadium(V) from a polymetallic mixture containing Copper and Zinc? A: Exploit extreme acidity. m-MBHA and its derivatives form highly stable, intense violet complexes with V(V) in 6–8 M HCl[2]. At this extreme acidity, interfering transition metals like Cu(II) and Zn(II) cannot be chelated and will remain entirely in the aqueous phase, guaranteeing high selectivity[4].

Q: Can I substitute chloroform with a greener aliphatic solvent like hexane? A: Generally, no. Because m-MBHA contains an aromatic phenyl ring, it lacks the necessary aliphatic chain length to be highly soluble in non-polar aliphatic solvents[5]. If you must use aliphatic solvents for green chemistry compliance, you will need to either add a phase modifier (like isodecanol) or synthesize a derivative with a longer alkyl chain to suppress its hydrophilic nature.

References
  • [1] Solvent extraction of Zn(II), Cu(II) and Sb(III) with N-m-tolyl-p-methoxybenzohydroxamic acid (TMBHA) into chloroform. AKJournals. 1

  • [3] An investigation into using benzohydroxamic acid as a collector for sulfide minerals. ICM.3

  • [2] Extraction and spectrophotometric determination of vanadium (v) from n-meta-tolyl-ortho-methoxybenzohydroxamic acid. Academia.edu. 2

  • [5] HYDROXAMIC ACIDS IN THE ANALYSIS OF IONIC VANADIUM AND IRON. D-nb.info. 5

  • [4] Extraction and Spectrophotometry Determination of Vanadium Using N-p-Chloro-Phenyl-p-Methoxybenzo-Hydroxamic Acid. Taylor & Francis. 4

  • [6] Perspective on pH adjustment in hydrometallurgical recycling of valuable metals from waste. Frontiers. 6

Sources

Optimization

Technical Support Center: Preventing Oxidation and Degradation of m-Methoxybenzohydroxamic Acid (m-MBHA)

Welcome to the Technical Support Center for m-methoxybenzohydroxamic acid (m-MBHA). As a Senior Application Scientist, I frequently see researchers lose weeks of data due to degraded hydroxamate libraries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for m-methoxybenzohydroxamic acid (m-MBHA). As a Senior Application Scientist, I frequently see researchers lose weeks of data due to degraded hydroxamate libraries. The core issue is that the hydroxamic acid moiety (-CONHOH) is both a potent metal chelator and a chemically labile functional group. It exists on a knife-edge between two primary degradation pathways: moisture-driven hydrolysis and metal/oxygen-driven oxidation.

This guide provides field-proven methodologies to ensure the scientific integrity of your assays by preventing m-MBHA degradation from the moment you receive the powder to your final analytical injection.

Visualizing the Degradation Pathways

To effectively protect m-MBHA, you must first understand the causality behind its degradation. The diagram below illustrates the dual threats of hydrolysis and oxidation.

G mMBHA m-Methoxybenzohydroxamic Acid (m-MBHA) Hydrolysis Hydrolysis Pathway (Moisture / pH Extremes) mMBHA->Hydrolysis H2O / H+ or OH- Oxidation Oxidation Pathway (O2 / Light / Trace Metals) mMBHA->Oxidation -e- / Metal Catalysis CarbAcid m-Methoxybenzoic Acid Hydrolysis->CarbAcid Hydroxylamine Hydroxylamine (NH2OH) Hydrolysis->Hydroxylamine AcylNitroso Acyl Nitroso Intermediates Oxidation->AcylNitroso NitricOxide HNO / NO Release AcylNitroso->NitricOxide Decomposition

Degradation pathways of m-MBHA via hydrolysis and oxidation.

Troubleshooting & FAQs

Q1: Why does my m-MBHA powder exhibit a yellow/brown discoloration over time? Causality: The hydroxamate group is highly susceptible to one-electron oxidation and acts as a strong bidentate chelator for transition metals. Trace metal impurities (e.g., Fe³⁺, Cu²⁺) introduced via stainless steel spatulas or low-grade glass can rapidly catalyze the 1[1]. This oxidation generates transient acyl nitroxide radicals and acyl nitroso intermediates, which subsequently decompose into colored dimers or release 2[2]. Solution: Always handle m-MBHA with PTFE-coated or ceramic spatulas. Store the powder in acid-washed, metal-free containers under an inert argon atmosphere to eliminate oxygen and moisture.

Q2: How does ambient moisture affect m-MBHA stability? Causality: In the presence of water, hydroxamic acids undergo 3[3]. The C-N bond is cleaved, yielding m-methoxybenzoic acid and hydroxylamine. This reaction is thermodynamically driven by the stability of the resulting carboxylic acid and is severely accelerated by residual moisture condensing on cold vials. Solution: Store the compound in a desiccator with indicating silica gel. Crucially, when removing vials from a -20°C freezer, allow them to equilibrate to room temperature before opening to prevent condensation.

Q3: Can I store m-MBHA as a pre-made stock solution for high-throughput screening? Causality: Storing hydroxamic acids in aqueous solutions or protic solvents (like methanol) dramatically accelerates hydrolysis. While they are relatively stable at neutral pH, any deviation into acidic or basic environments will rapidly degrade the compound. Furthermore,4[4]. Solution: It is highly recommended to prepare solutions fresh immediately before use. If stock solutions are mandatory, use anhydrous, degassed DMSO. Aliquot into single-use vials, purge the headspace with Argon, and store at -80°C. Never subject stock solutions to freeze-thaw cycles.

Q4: How can I analytically distinguish between hydrolysis and oxidation in a degraded batch? Causality: Visual inspection is insufficient. Hydrolysis yields m-methoxybenzoic acid, which is colorless, while oxidation yields colored byproducts. Solution: Run an LC-MS analysis. Hydrolysis will present a dominant peak at m/z 153.05 ([M+H]⁺ for m-methoxybenzoic acid). Oxidation will present a complex chromatogram with a missing parent mass (m/z 182.08) and potential higher molecular weight adducts from acyl nitroso dimerization.

Quantitative Storage Guidelines

To optimize your storage strategy, refer to the following stability matrix. These parameters dictate the expected shelf life of m-MBHA based on environmental exposure.

Storage ConditionAtmosphereContainer TypePrimary Degradation RiskEst. Shelf Life
Room Temp (25°C), Light Ambient AirClear GlassPhoto-oxidation, Hydrolysis< 1 month
4°C, Dark Ambient AirAmber GlassSlow Oxidation, Hydrolysis3-6 months
-20°C, Dark Argon/N2PTFE-lined AmberMinimal (Thermal stability)> 2 years
Aqueous Solution (pH < 4) N/AAnyRapid Acid Hydrolysis< 24 hours
Anhydrous DMSO (-80°C) Argon/N2PolypropyleneFreeze-thaw condensation~ 6 months

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that your m-MBHA remains intact throughout its lifecycle.

Protocol A: Optimal Aliquoting and Long-Term Storage of m-MBHA Powder

Objective: Prevent moisture ingress and trace metal contamination during storage.

  • Equipment Preparation: Wash all amber glass storage vials with 0.1 M EDTA followed by ultrapure water to chelate and remove trace metals. Dry thoroughly in an oven at 120°C.

  • Handling: Inside a glove box or under a stream of dry Argon, weigh the m-MBHA using strictly non-metallic tools (e.g., PTFE-coated or ceramic spatulas). Avoid stainless steel entirely.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg per vial) to prevent repeated atmospheric exposure.

  • Inert Blanketing: Purge the headspace of each vial with dry Argon gas for 10 seconds.

  • Sealing: Seal immediately with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm.

  • Storage: Place the vials inside a secondary container containing indicating silica gel desiccant. Store at -20°C in the dark.

  • Self-Validation Step: Weigh a control vial precisely before storage and after 1 month. A weight increase of >0.5% indicates moisture ingress and seal failure, requiring a re-evaluation of your sealing technique.

Protocol B: LC-MS Quality Control (QC) for m-MBHA Integrity

Objective: Analytically verify the absence of hydrolysis and oxidation before critical biological assays.

  • Sample Preparation: Dissolve 1 mg of the stored m-MBHA in 1 mL of anhydrous Acetonitrile (ACN). Crucial: Do not use water or methanol for the stock prep to avoid inducing hydrolysis during the analysis.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade ACN.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient: 5% B to 95% B over 5 minutes to minimize on-column residence time.

  • Detection (ESI+ MS):

    • Monitor m/z 182.08 for intact m-MBHA [M+H]⁺.

    • Monitor m/z 153.05 for m-methoxybenzoic acid (hydrolysis product).

  • Self-Validation Step: Inject a known standard of pure m-methoxybenzoic acid. Confirm that its retention time perfectly matches any suspected hydrolysis peak in your m-MBHA sample. If the m/z 153.05 peak exceeds 5% of the total integrated area, discard the batch.

Sources

Troubleshooting

resolving matrix interferences in m-methoxybenzohydroxamic acid colorimetric assays

Welcome to the Technical Support Center for Colorimetric Assays. As a Senior Application Scientist, I have designed this portal to help you diagnose, understand, and resolve complex matrix interferences encountered when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Colorimetric Assays. As a Senior Application Scientist, I have designed this portal to help you diagnose, understand, and resolve complex matrix interferences encountered when using m-methoxybenzohydroxamic acid (m-MBHA) and its derivatives.

m-MBHA is a highly sensitive chelating reagent utilized for the spectrophotometric determination of transition metals (like Vanadium and Titanium) and in enzymatic screening assays (such as transglutaminase activity)[1][2]. However, its reliance on the formation of a colored hydroxamate-metal complex makes it highly susceptible to matrix effects in complex biological or environmental samples.

Below is our comprehensive troubleshooting guide, structured to provide mechanistic causality, self-validating protocols, and advanced diagnostic workflows.

Part 1: Mechanistic FAQs (Diagnostic Triage)

Q: Why is my m-MBHA assay showing erratic baseline absorbance or false-positive signal enhancement? A: Signal enhancement (positive interference) typically arises from competing transition metal ions (such as Fe³⁺ or Mn²⁺) present in your sample matrix. Hydroxamic acids possess a dual "amide" and "oxime" property, granting them a strong coordination affinity for metal ions via their hydroxyl and N-bonded oxygen atoms[3]. If competing metals are present, they form parallel colored complexes that absorb at overlapping wavelengths, artificially inflating the spectrophotometric absorbance readings.

Q: Why am I experiencing signal suppression (false negatives) when testing complex matrices like plasma or cell lysates? A: Signal suppression indicates negative matrix interference. This occurs when endogenous chelating agents (e.g., citrates, phosphates) or high concentrations of extraneous proteins and lipids disrupt the target analyte's ability to bind with the m-MBHA reagent[4]. Matrix interference causes severe signal discrepancies between your sample wells and the standard curve wells, even if the actual analyte concentration is identical, because the standard is typically in a pristine buffer[4].

Q: How critical is pH control in m-MBHA complexation? A: It is the single most critical thermodynamic parameter. The formation of the m-MBHA-metal complex is highly dependent on environmental acidity. For example, the stable extraction of the m-MBHA-vanadium complex requires a strictly controlled, highly acidic environment (6–8 M HCl) to ensure the complex is fully protonated and extractable[1]. Deviations in pH will prevent complexation or cause the complex to dissociate, leading to complete assay failure.

Part 2: Diagnostic Workflow & Logical Triage

To systematically resolve these issues, you must implement a self-validating diagnostic workflow. The following diagram illustrates the logical triage path based on Spike-and-Recovery validation.

MatrixInterference Start Signal Discrepancy in m-MBHA Assay Triage Spike-and-Recovery Validation Start->Triage Pos Recovery > 110% (Positive Interference) Triage->Pos Neg Recovery < 90% (Negative Interference) Triage->Neg PosCause Competing Metals (e.g., Fe3+, Mn2+) or Turbidity Pos->PosCause NegCause Endogenous Chelators or Protein Binding Neg->NegCause PosAction Add Masking Agents & Chloroform Extraction PosCause->PosAction NegAction Matrix-Matched Calibration & Acidity Optimization NegCause->NegAction Valid Assay Validated (90-110% Recovery) PosAction->Valid NegAction->Valid

Caption: Troubleshooting workflow for identifying and resolving matrix interferences in m-MBHA assays.

Part 3: Self-Validating Mitigation Protocols

Do not rely on single-readout data when working with complex matrices. Every protocol must be a self-validating system. Implement the following methodologies to isolate your signal and validate your findings.

Protocol A: Two-Phase Chloroform Extraction for Matrix Isolation

To eliminate hydrophilic matrix interferents (like proteins and unbound chelators), a liquid-liquid extraction protocol is highly recommended. The m-MBHA-metal complex (such as the intense violet complex formed with vanadium) can be quantitatively extracted into chloroform, leaving interferents behind in the aqueous phase[1].

Step-by-Step Methodology:

  • Acidification: Adjust the aqueous sample matrix to 6–8 M HCl using concentrated hydrochloric acid. This optimizes complex formation and suppresses the ionization of interfering weak acids[1].

  • Reagent Addition: Add a standardized solution of m-MBHA (e.g., 0.1 M dissolved in ethanol) to the aqueous phase.

  • Equilibration: Incubate for 10 minutes at room temperature to allow the coordination between the target metal ions and the m-MBHA oxygen atoms to reach thermodynamic equilibrium[3].

  • Solvent Addition: Add an equal volume of high-purity chloroform (CHCl₃) to the reaction tube.

  • Phase Separation: Vortex vigorously for 2 minutes to maximize surface area contact between phases, then centrifuge at 3000 x g for 5 minutes to break any proteinaceous emulsions[4].

  • Recovery & Measurement: Carefully aspirate the lower organic (chloroform) phase containing the isolated complex. Measure the absorbance spectrophotometrically (e.g., at λmax = 550 nm for Vanadium complexes)[1].

Protocol B: Matrix-Matched Calibration System

To combat endogenous chelators and matrix suppression, standard curves must never be prepared in ideal buffers, as this ignores matrix effects[4].

Step-by-Step Methodology:

  • Matrix Sourcing: Obtain a "blank" matrix identical to your experimental samples (e.g., analyte-free serum, wastewater, or cell lysate).

  • Standard Spiking: Spike known, increasing concentrations of the target analyte into this blank matrix to create your standard curve.

  • Parallel Processing: Process these matrix-matched standards identically to your unknown samples, ensuring they undergo the exact same dilution, filtration, and extraction steps[4].

  • Validation (Spike-and-Recovery): Spike a known concentration of analyte into an unknown sample. Calculate the recovery rate: [(Spiked Sample Signal - Unspiked Sample Signal) / Standard Signal] x 100. A robust, validated assay will yield a recovery between 90% and 110%.

Part 4: Quantitative Troubleshooting Matrix

Use the following data matrix to quickly correlate your spectrophotometric observations with the required mitigation strategy.

Interference TypePrimary CauseSpectrophotometric ImpactRecommended Mitigation Strategy
Positive (Enhancement) Competing Metals (Fe³⁺, Mn²⁺)Absorbance > 110% of true valueAdd specific masking agents (e.g., ascorbic acid to reduce Fe³⁺ to non-interfering Fe²⁺) prior to m-MBHA addition.
Negative (Suppression) Endogenous ChelatorsAbsorbance < 90% of true valueImplement Matrix-Matched Calibration[4] and ensure a molar excess of m-MBHA reagent.
Baseline Shift Lipemia / High ProteinsHigh background scatter (Turbidity)Perform pre-assay centrifugation and isolate the complex via Chloroform phase extraction[1].
Peak Broadening Sub-optimal AcidityShift in λmax or reduced molar absorptivityEnforce strict pH/acidity control (e.g., 6-8 M HCl) during the complexation phase[1].

References

  • Extraction and spectrophotometric determination of vanadium (v)
  • What is Matrix Interference and How Does It Affect Testing?
  • Determination of hydroxamic acids by direct spectrophotometry of colored complex in acidic solution Source: ResearchGate URL
  • Source: PubMed (NIH)

Sources

Reference Data & Comparative Studies

Validation

Comparative Chelation Efficiency: m-Methoxybenzohydroxamic Acid vs. Benzohydroxamic Acid

As a Senior Application Scientist, evaluating the thermodynamic stability and binding kinetics of chelating agents is critical for optimizing downstream applications, whether in targeted metalloenzyme inhibition for drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermodynamic stability and binding kinetics of chelating agents is critical for optimizing downstream applications, whether in targeted metalloenzyme inhibition for drug development or selective mineral processing. Hydroxamic acids are a privileged class of bidentate ligands, recognized for their exceptional affinity for hard transition metals like Fe(III), Cu(II), and Zn(II).

This guide provides an objective, data-driven comparison between the foundational Benzohydroxamic Acid (BHA) and its structurally modified derivative, m-Methoxybenzohydroxamic Acid (m-MBHA) , detailing their mechanistic differences, chelation efficiencies, and the self-validating experimental protocols required to quantify their performance.

Mechanistic Analysis: The Role of Aromatic Substitution

To understand the chelation efficiency of these two molecules, we must analyze the electronic and steric landscape of their coordination sites. Both BHA and m-MBHA coordinate metal ions via an O,O-bidentate mechanism, utilizing the carbonyl oxygen and the deprotonated hydroxylamine oxygen to form a highly stable five-membered chelate ring.

Benzohydroxamic acid (BHA) relies on the baseline π−π conjugated effect of its unsubstituted benzene ring, which stabilizes the chelate compound by distributing the electron cloud density across the atomic oxygen donors[1]. It is a potent metal chelator capable of penetrating protein shells, such as releasing iron from ferritin cavities[2], and acts as an efficient inhibitor for enzymes like urease and peroxidases[3].

In contrast, m-Methoxybenzohydroxamic acid (m-MBHA) introduces a methoxy (-OCH₃) substituent at the meta position of the aromatic ring. While para-methoxy substitutions act as strong electron donors via resonance (+R) to directly increase the nucleophilicity of the oxygen donors[4], a meta-methoxy group primarily influences the system through inductive withdrawal (-I) and by significantly increasing the lipophilicity and steric bulk of the ligand. This structural tuning alters the partitioning of the chelate in solvent extraction and modifies its binding kinetics within hydrophobic metalloenzyme pockets, offering a more tailored hydrophobic fit compared to the highly aqueous-soluble BHA.

ChelationMechanism BHA Benzohydroxamic Acid (BHA) Baseline Conjugation Chelation O,O-Bidentate Chelation (Fe3+, Cu2+, Zn2+) BHA->Chelation Coordinates via Carbonyl & Hydroxyl O mMBHA m-Methoxybenzohydroxamic Acid (m-MBHA) Tuned Electronic/Steric Profile mMBHA->Chelation Coordinates with Enhanced Hydrophobic Fit Substituent meta-OCH3 Group (Inductive & Lipophilic Effects) Substituent->mMBHA Modifies Ring Electron Distribution StabilityBHA Standard Chelate Stability & Aqueous Solubility Chelation->StabilityBHA from BHA StabilitymMBHA Altered Binding Kinetics & Higher Lipophilicity Chelation->StabilitymMBHA from m-MBHA

Fig 1. Mechanistic divergence in chelation properties between BHA and m-MBHA.

Quantitative Comparison of Chelation Parameters

The addition of the methoxy group shifts the physicochemical properties of the ligand. Below is a comparative summary of their functional and thermodynamic parameters.

ParameterBenzohydroxamic Acid (BHA)m-Methoxybenzohydroxamic Acid (m-MBHA)Mechanistic Rationale
Aromatic Substitution Unsubstituted (-H)Methoxy (-OCH₃) at meta positionModifies the electronic and steric environment of the benzene ring.
Primary Chelation Mode O,O-bidentateO,O-bidentateBoth form stable 5-membered metal-chelate rings[1].
Electronic Effect Baseline ConjugationInductive (-I) dominantMeta position limits direct resonance donation to the carbonyl, slightly altering pKa.
Relative Lipophilicity (log P) LowerHigherThe -OCH₃ group increases hydrophobicity, enhancing solvent extraction efficiency.
Functional Efficiency (Analog) ~84.6% Mineral Recovery>90.0% Mineral RecoveryOxygen-containing substituents (-OCH₃) generally enhance surface chelation and flotationability[4].

Self-Validating Experimental Workflows

To rigorously compare the chelation efficiency (log β) and binding stoichiometry of BHA and m-MBHA, laboratories must employ protocols that eliminate environmental artifacts. The following workflows are designed with built-in validation mechanisms.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Quantify the thermodynamic stability (log β) of the metal-ligand complexes. Causality Focus: Thermodynamic constants are highly sensitive to ionic strength and carbonate interference. This protocol controls both variables to ensure data integrity.

  • Electrode Calibration (Gran's Method): Calibrate the glass electrode using Gran's plot method to measure hydrogen ion concentration rather than activity. Why: This ensures the measured pH directly correlates with the concentration terms required for accurate mass-balance equations during log β calculation.

  • Solution Preparation: Prepare 1.0 mM of the ligand (BHA or m-MBHA) and 0.5 mM of the target metal ion (e.g., Fe³⁺) in a background electrolyte of 0.1 M KCl. Why: The 0.1 M KCl maintains a constant ionic strength, ensuring activity coefficients do not fluctuate as the titration progresses.

  • Inert Atmosphere Titration: Titrate the solution with standardized 0.1 M KOH under a continuous flow of purified nitrogen gas at a precisely controlled 25.0 ± 0.1 °C. Why: Nitrogen prevents the dissolution of atmospheric CO₂, which would form competing metal-carbonate complexes and artificially skew the pH readings.

  • Data Refinement: Input the titration curves (Volume of KOH vs. pH) into a non-linear least-squares refinement program (e.g., HYPERQUAD) to extract the step-wise stability constants.

Protocol B: Spectrophotometric Job's Method (Method of Continuous Variation)

Objective: Determine the binding stoichiometry of the metal-ligand complex. Causality Focus: By isolating the absorbance of the complex from the free ligand and metal, we can definitively map the coordination ratio.

  • Equimolar Preparation: Prepare equimolar stock solutions (e.g., 2.0 mM) of the metal ion and the ligand.

  • Fractional Mixing: Create a series of 10 samples where the mole fraction of the ligand varies from 0.1 to 0.9, strictly keeping the total volume and total molar concentration constant across all samples.

  • Spectral Acquisition: Measure the absorbance of each solution at the λmax​ of the metal-complex (typically 400–500 nm for Fe-hydroxamates) using a UV-Vis spectrophotometer. Why: Measuring at the λmax​ ensures maximum sensitivity to complex formation while minimizing background interference from uncomplexed species.

  • Validation & Plotting: Plot Absorbance against the Ligand Mole Fraction. The apex of the resulting curve dictates the stoichiometry (e.g., a peak at a mole fraction of 0.5 indicates a 1:1 complex; a peak at 0.67 indicates a 1:2 Metal:Ligand complex).

ExperimentalWorkflow Prep Ligand & Metal Preparation (0.1M KCl) Titration Potentiometric Titration (pH 2-10) Prep->Titration Gran Calibrated UVVis UV-Vis Spectrophotometry Prep->UVVis Equimolar Mixing Data Data Acquisition (Titration Curves & Spectra) Titration->Data N2 Atmosphere UVVis->Data Absorbance at λmax Analysis Stability Constant Calculation (log β) Data->Analysis HYPERQUAD Refinement

Fig 2. Self-validating experimental workflow for quantifying metal-ligand stability constants.

Application Insights

The choice between BHA and m-MBHA ultimately depends on the target environment:

  • Drug Development: BHA is a well-documented inhibitor of metalloenzymes like urease and ribonucleotide reductase[3]. However, m-MBHA's increased lipophilicity makes it an attractive scaffold for designing Histone Deacetylase (HDAC) inhibitors, where the ligand must penetrate hydrophobic cellular membranes and fit into deep, sterically constrained enzyme pockets.

  • Mineral Processing & Extraction: In the flotation of oxidized ores, the addition of methoxy groups to the benzohydroxamic framework has been shown to significantly enhance the collection capability and selectivity of the reagent, forming highly stable surface chelates with metal cations[4].

Sources

Comparative

m-methoxybenzohydroxamic acid vs EDTA for transition metal binding

Advanced Chelator Profiling: m-Methoxybenzohydroxamic Acid vs. EDTA in Transition Metal Binding As a Senior Application Scientist navigating metalloenzyme drug discovery and analytical chemistry, selecting the correct tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chelator Profiling: m-Methoxybenzohydroxamic Acid vs. EDTA in Transition Metal Binding

As a Senior Application Scientist navigating metalloenzyme drug discovery and analytical chemistry, selecting the correct transition metal chelator is the difference between a successful targeted therapy and a failed, non-specific assay. While Ethylenediaminetetraacetic acid (EDTA) remains the ubiquitous standard for bulk metal scavenging, specialized bidentate ligands like m-methoxybenzohydroxamic acid (m-MBHA) have emerged as precision tools for targeted metalloenzyme inhibition and selective extraction.

This guide objectively compares the mechanistic causality, thermodynamic profiles, and experimental workflows of m-MBHA and EDTA to help researchers optimize their metal-binding applications.

Mechanistic Causality: The Sledgehammer vs. The Scalpel

The fundamental difference between EDTA and m-MBHA lies in their denticity and the thermodynamic drivers of their complexation.

EDTA: The Entropic Sledgehammer EDTA is a hexadentate ligand (N₂O₄ donor set) that completely envelops a single transition metal ion. The driving force here is overwhelmingly entropic (the "chelate effect"); a single EDTA molecule displaces up to six coordinated water molecules from the metal's primary hydration sphere. Because it forms highly stable 1:1 complexes regardless of the metal's oxidation state, EDTA is ideal for bulk scavenging, terminating metalloprotease assays, or water treatment. However, its high polarity prevents cell permeability, and its aggressive chelation often denatures metalloproteins by entirely stripping their catalytic metals.

m-MBHA: The Electronic Scalpel m-MBHA belongs to the hydroxamic acid class, which deprotonates to form a hydroxamate anion, acting as a bidentate (O,O') chelator through its carbonyl and hydroxylamine oxygen atoms[1]. Unlike EDTA, m-MBHA does not necessarily strip metals from their native environments. Instead, its compact size allows it to penetrate deep into the hydrophobic pockets of metalloenzymes (such as the catalytic Zn(II) in Histone Deacetylases or Cu(II) in Tyrosinase) and coordinate the metal in situ[2][3].

The causality behind choosing the m-methoxy derivative over unsubstituted benzohydroxamic acid is twofold:

  • Electronic Tuning: The m-methoxy group exerts a subtle inductive electron-withdrawing effect, tuning the pKa of the N-OH proton to optimize complexation kinetics at physiological pH (pH 7.4)[4].

  • Steric & Lipophilic Enhancement: The methoxy vector significantly increases the lipophilicity of the complex, enabling cellular permeability and providing a handle for structure-activity relationship (SAR) optimization against the hydrophobic rim of enzyme active sites[4][5].

Comparative Physicochemical & Binding Data

The table below summarizes the quantitative performance of both chelators. Note that while EDTA has a higher absolute affinity for borderline acids like Zn(II), m-MBHA exhibits profound selectivity for hard Lewis acids like Fe(III), mimicking natural siderophores[2][6].

Propertym-Methoxybenzohydroxamic Acid (m-MBHA)EDTA
Denticity Bidentate (O,O')Hexadentate (N₂O₄)
Stoichiometry (Metal:Ligand) 1:1, 1:2, 1:3 (pH & metal dependent)1:1 (Universal across metals)
Fe(III) Affinity (Hard Acid) Very High (log β₃ ≈ 28.0 - 30.0)High (log K ≈ 25.1)
Zn(II) Affinity (Borderline Acid) Moderate (log β₂ ≈ 11.0 - 13.0)Very High (log K ≈ 16.5)
Cu(II) Affinity (Borderline Acid) Moderate (log β₂ ≈ 13.0 - 15.0)Very High (log K ≈ 18.8)
Cell Permeability High (Lipophilic aromatic ring)Very Low (Highly charged/polar)
Primary Application Metalloenzyme inhibition (HDACs, MMPs)Broad-spectrum metal scavenging

Strategic Decision Matrix

To determine which chelator is appropriate for your workflow, follow the logic tree below.

ChelationStrategy Target Transition Metal Target Hard Hard Lewis Acid (e.g., Fe3+) Target->Hard Siderophore mimicry Soft Borderline Acid (e.g., Zn2+, Cu2+) Target->Soft Metalloenzyme/Scavenging mMBHA m-MBHA (Bidentate O,O') Hard->mMBHA 1:3 Stoichiometry High Affinity Soft->mMBHA Active Site Insertion (e.g., HDACs) EDTA EDTA (Hexadentate N2O4) Soft->EDTA 1:1 Stoichiometry Broad Scavenging

Caption: Logical decision tree for selecting m-MBHA versus EDTA based on metal target and application.

Self-Validating Experimental Methodology

To objectively quantify the binding affinity of m-MBHA to a target metal (e.g., Fe³⁺) compared to EDTA, a UV-Vis Spectrophotometric Titration is the gold standard.

Why this protocol? Hydroxamate-Fe(III) complexes exhibit intense ligand-to-metal charge transfer (LMCT) bands in the visible region (400–500 nm)[4]. EDTA complexes lack these bands. By tracking the LMCT band, we can directly observe m-MBHA complexation without the need for competitive indicators.

Protocol: Determination of Fe(III) Binding Affinity via UV-Vis Titration

This protocol is designed as a self-validating system. The mandatory presence of isosbestic points acts as an internal control, proving that only the intended species are in equilibrium.

Step 1: Solution Preparation

  • Prepare a 100 µM stock of FeCl₃ in 50 mM HEPES buffer (pH 7.4).

  • Prepare a 2 mM stock of m-MBHA in DMSO (ensure final assay DMSO concentration remains <5% to prevent protein/metal precipitation).

Step 2: Spectrophotometric Titration

  • Place 2.0 mL of the Fe(III) solution in a quartz cuvette.

  • Record the baseline UV-Vis spectrum (200–600 nm).

  • Titrate the m-MBHA stock into the cuvette in 0.25 molar equivalent increments (e.g., 25 µM additions).

  • Incubate for 2 minutes after each addition to ensure thermodynamic equilibrium, then record the spectrum.

Step 3: Internal Validation (Isosbestic Check)

  • Overlay the spectra. You must observe sharp isosbestic points (wavelengths where absorbance remains constant).

  • Causality: If isosbestic points drift or blur, the system is failing (likely due to metal hydroxide precipitation or secondary side reactions). The run must be discarded. If sharp, the equilibrium is validated.

Step 4: Non-Linear Regression

  • Plot the absorbance at the λ_max of the LMCT band (typically ~430 nm for bis/tris hydroxamate complexes) against the equivalents of m-MBHA added.

  • Fit the curve using a non-linear least-squares regression model (e.g., via HypSpec or Dynafit software) to extract the macroscopic binding constants (log β₁, log β₂, log β₃).

TitrationWorkflow S1 Equilibrate Ligand & Metal S2 UV-Vis Titration S1->S2 Aliquot addition S3 Isosbestic Validation S2->S3 Track LMCT band S4 Non-Linear Regression S3->S4 Confirm equilibrium

Caption: Self-validating UV-Vis spectrophotometric titration workflow for determining binding affinity.

Conclusion

While EDTA remains an unmatched tool for absolute, broad-spectrum transition metal depletion, it is fundamentally incompatible with applications requiring cellular permeability or intact metalloenzyme targeting. m-Methoxybenzohydroxamic acid (m-MBHA) provides a highly tunable, bidentate alternative. By leveraging its unique O,O' coordination geometry and the electronic influence of the m-methoxy group, researchers can achieve highly selective Fe(III) sequestration or precision inhibition of therapeutic targets like HDACs and tyrosinase.

References

  • Diversified applications and synthesis of hydroxamic acids Australian Journal of Chemistry
  • Synthesis, spectroscopic characterization and antimicrobial activities of N-methyl-o- methoxybenzohydroxamic acid and its metal complexes Pure and Applied Biology (PAB)
  • Hydroxamic acid – Knowledge and References Taylor & Francis
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications National Institutes of Health (NIH) / PubMed Central
  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase National Institutes of Health (NIH) / PubMed Central
  • Hydroxamic acid Wikipedia

Sources

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